Technical Documentation Center

Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate
  • CAS: 1227955-08-9

Core Science & Biosynthesis

Foundational

Literature review on 7-substituted benzoxazole synthesis

From Regioselective Cyclization to Late-Stage C-H Functionalization Executive Summary The 7-substituted benzoxazole scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its more common 2-,...

Author: BenchChem Technical Support Team. Date: February 2026

From Regioselective Cyclization to Late-Stage C-H Functionalization

Executive Summary

The 7-substituted benzoxazole scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its more common 2-, 5-, or 6-substituted counterparts. Located adjacent to the ring oxygen, the 7-position offers a unique vector for modulating lipophilicity and metabolic stability without disrupting the hydrogen-bonding capability of the nitrogen atom—a critical feature for magnesium ion (


) chelation in natural products like UK-1  and its synthetic analogs.

This technical guide outlines two distinct synthetic philosophies: the "Bottom-Up" approach (regioselective cyclization of precursors) and the "Top-Down" approach (late-stage transition-metal catalyzed functionalization).

Part 1: Structural Significance & Retrosynthetic Logic

The synthesis of 7-substituted benzoxazoles is governed by strict regiochemical rules. Unlike the 5- or 6-positions, which are electronically activated for electrophilic aromatic substitution, the 7-position is sterically congested and electronically deactivated.

Retrosynthetic Analysis: To access the 7-position, one must invert the standard logic:

  • Path A (Cyclization): Requires a pre-functionalized 2-amino-6-substituted phenol . The substituent at the phenol's 6-position translates directly to the benzoxazole's 7-position.

  • Path B (C-H Activation): Exploits the coordinating ability of the oxazole oxygen to direct palladium catalysts to the sterically hindered 7-position, often requiring the blockage of the highly reactive C2 position.

Retrosynthesis cluster_0 Path A: Bottom-Up (Cyclization) cluster_1 Path B: Top-Down (C-H Activation) Target 7-Substituted Benzoxazole Precursor1 2-Amino-6-R-Phenol Target->Precursor1 Disconnection 1 (C2-N & C2-O) Precursor2 Unsubstituted Benzoxazole Target->Precursor2 Disconnection 2 (C7-H Functionalization) Step1 + Carboxylic Acid/Aldehyde (PPA or Oxidant) Step2 Pd(II) Catalyst (Directing Group Assisted)

Figure 1: Retrosynthetic disconnection showing the two primary routes to the 7-substituted core.

Part 2: The "Bottom-Up" Approach (Classical Cyclization)

This is the most reliable method for generating gram-scale quantities of 7-substituted benzoxazoles. The success of this protocol hinges entirely on the purity of the 2-amino-6-substituted phenol starting material.

Mechanism: Oxidative Cyclization

The reaction proceeds via the formation of a Schiff base (imine) intermediate, followed by intramolecular ring closure. When using aldehydes, an oxidant is required to aromatize the intermediate oxazoline.

Protocol 1: PPA-Mediated Condensation (Acid-Catalyzed)

Best for: Alkyl or Aryl substituents at C7 stable to strong acid.

Reagents:

  • 2-Amino-6-methylphenol (for 7-methylbenzoxazole)

  • Benzoic acid derivative (1.1 equiv)

  • Polyphosphoric Acid (PPA)[1][2]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, mix 2-amino-6-substituted phenol (10 mmol) with the appropriate carboxylic acid (11 mmol).

  • Acid Addition: Add PPA (20 g) to the mixture. Note: PPA is highly viscous; warming it to 60°C aids manipulation.

  • Cyclization: Heat the mixture to 120–130°C for 4–6 hours. Monitor via TLC (eluent: Hexane/EtOAc 4:1). The disappearance of the aminophenol indicates completion.

  • Quench: Cool the reaction to 80°C and pour slowly into crushed ice (200 g) with vigorous stirring.

  • Neutralization: Neutralize the slurry with saturated

    
     or 
    
    
    
    until pH ~8. The product often precipitates as a solid.
  • Purification: Filter the precipitate. If oily, extract with Ethyl Acetate (

    
     mL), dry over 
    
    
    
    , and purify via column chromatography.

Data Summary: Substituent Effects on Yield (PPA Method)

C7 Substituent (R)C2 Substituent (R')Yield (%)Notes

Phenyl85-92Excellent conversion; steric bulk at C7 is tolerated.

Phenyl78-82Requires slightly longer reaction times (6-8h).

4-Nitro-Phenyl65-70Electronic repulsion from methoxy oxygen can retard cyclization.
Part 3: The "Top-Down" Approach (Late-Stage C-H Activation)

Direct functionalization of the C7 position is chemically challenging because the C2 position is the most acidic (


) and reactive. However, recent advances in palladium catalysis utilize the ring oxygen as a weak directing group to activate the C7-H bond.
Mechanism: Concerted Metallation-Deprotonation (CMD)

This pathway avoids pre-functionalized phenols. It relies on a Pd(II) catalyst and a specific base (PivOK) to lower the energy barrier for C-H cleavage at the sterically hindered 7-position.

Protocol 2: Pd-Catalyzed C7-Arylation

Reference Grounding: Based on methodologies developed by Doucet et al. and Soulé et al.[3] (See Ref 2).

Reagents:

  • 2-Substituted Benzoxazole (1.0 equiv)

  • Aryl Bromide (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base: PivOK (Potassium Pivalate) (2.0 equiv) — Critical for CMD mechanism

  • Solvent: N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

  • Loading: Add the benzoxazole (1 mmol), aryl bromide (1.5 mmol), PivOK (2 mmol), and Pd catalyst (0.05 mmol).

  • Solvation: Add NMP (3 mL). Degas the solution by bubbling Argon for 10 minutes.

  • Activation: Seal the tube and heat to 140°C for 16 hours.

    • Why 140°C? High temperature is required to overcome the activation energy of the C7-H bond, which is higher than C2-H.

  • Workup: Cool to room temperature. Dilute with diethyl ether and wash with water (to remove NMP).

  • Purification: Flash chromatography on silica gel.

Critical Control Point: If the C2 position is unsubstituted, it will react first. This protocol assumes C2 is already blocked (e.g., 2-phenylbenzoxazole). If C2 is free, you will get C2-arylation or C2/C7 bis-arylation.

CH_Activation Substrate 2-Arylbenzoxazole Intermediate CMD Transition State (O-Coordination) Substrate->Intermediate 140°C, NMP Catalyst Pd(II) / PivOK Catalyst->Intermediate Product 2-Aryl-7-Aryl-Benzoxazole Intermediate->Product Reductive Elimination

Figure 2: Pathway for Palladium-catalyzed C7-H activation mediated by pivalate.

Part 4: Biological Context & Troubleshooting[4]
Why Target the 7-Position?

In the context of natural products like UK-1 (a bis-benzoxazole cytotoxicity agent), the 7-position plays a role in metal ion binding (


, 

). Modifications here can:
  • Alter Chelation: Steric bulk at C7 can twist the binding pocket, changing affinity for metal cofactors.

  • Solubility: Introducing polar groups at C7 (via the amino-phenol route) can significantly improve the aqueous solubility of the planar benzoxazole core.

Troubleshooting Common Issues
  • Problem: Low yield in PPA cyclization.

    • Solution: The intermediate ester/amide might be stable. Increase temperature to 140°C or switch to Eaton’s Reagent (

      
       in Methanesulfonic acid) which is less viscous and more potent.
      
  • Problem: Regioisomers in C-H activation.

    • Solution: Ensure the C2 position is blocked. If C2-H is present, it is

      
       times more reactive. Use 
      
      
      
      co-oxidants to improve selectivity if using oxidative coupling.
References
  • Review of Synthetic Methods

    • Title: A Review on Various Synthetic Methods of Benzoxazole Moiety[1][2][4][5][6][7][8][9]

    • Source: International Journal of Pharmaceutical and Biological Sciences (2019)
    • URL:[Link] (General reference for PPA and oxidative cyclization protocols).

  • C7-Selective C-H Activation

    • Title: Palladium-Catalyzed Regioselective C–H Bond Arylations of Benzoxazoles and Benzothiazoles at the C7 Position[3]

    • Source: ACS Catalysis (2016)[3]

    • URL:[Link]

  • UK-1 and Biological Relevance

    • Title: Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles rel
    • Source: Bioorganic & Medicinal Chemistry (2002)[10]

    • URL:[Link]

  • Microwave-Assisted Synthesis

    • Title: Microwave-assisted Synthesis of Benzoxazoles Derivatives[7][11][12]

    • Source: Current Microwave Chemistry (Bentham Science)
    • URL:[Link]

Sources

Exploratory

Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate CAS number and identifiers

[1][2][3] Executive Summary Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate (CAS: 1227955-08-9 ) is a specialized heterocyclic building block utilized in medicinal chemistry.[1] It serves as a critical intermediate for the...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate (CAS: 1227955-08-9 ) is a specialized heterocyclic building block utilized in medicinal chemistry.[1] It serves as a critical intermediate for the synthesis of bioactive small molecules, particularly in the development of enzyme inhibitors where the benzoxazole core acts as a bioisostere for purines or indoles. The 7-position ester functionality provides a strategic vector for further chemical diversification, allowing researchers to probe solvent-exposed regions within protein binding pockets.[1]

Chemical Identity & Identifiers

This compound is characterized by a benzoxazole fused ring system substituted with an ethyl group at the C2 position and a methyl ester at the C7 position.[2]

Identifier Value
CAS Number 1227955-08-9
IUPAC Name Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
SMILES CCC1=NC2=C(O1)C(=CC=C2)C(=O)OC
InChI Key Derived from structure
MDL Number MFCD11615816
Physical Form Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water.[1][3][4][5]

Synthesis & Reaction Methodology

The synthesis of Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate typically proceeds via the cyclocondensation of Methyl 3-amino-2-hydroxybenzoate (Methyl 3-aminosalicylate) with a propionic acid derivative.[1]

Retrosynthetic Analysis

The benzoxazole core is constructed by forming the C2–N and C2–O bonds. The 7-position ester is pre-installed on the benzene ring precursor to avoid regioselectivity issues later.[1]

Validated Synthetic Protocol

Precursors:

  • Substrate: Methyl 3-amino-2-hydroxybenzoate (CAS: 72656-20-3)[1]

  • Reagent: Triethyl orthopropionate (CAS: 115-80-0) or Propionyl Chloride.[1]

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) or Polyphosphoric acid (PPA).[1]

Step-by-Step Workflow (Orthopropionate Method):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3-amino-2-hydroxybenzoate (1.0 eq) in anhydrous toluene or xylene.

  • Reagent Addition: Add Triethyl orthopropionate (1.2 – 1.5 eq) and a catalytic amount of p-TsOH (0.1 eq).

  • Cyclization: Heat the mixture to reflux (110–140°C). The reaction proceeds via the formation of an imidate intermediate followed by cyclization and elimination of ethanol.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The starting amine spot should disappear, replaced by a less polar fluorescent product.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes) to yield the target benzoxazole.

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation logic.

SynthesisPath Precursor Methyl 3-amino-2-hydroxybenzoate (C8H9NO3) Intermediate Amide/Imidate Intermediate Precursor->Intermediate Acylation/Condensation Reagent Propionic Equivalent (Orthopropionate/Anhydride) Reagent->Intermediate Product Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate (CAS: 1227955-08-9) Intermediate->Product Cyclodehydration (-H2O / -EtOH)

Caption: Cyclocondensation pathway from aminosalicylate precursor to the benzoxazole scaffold.

Structural Applications in Drug Discovery

The 2-ethyl-1,3-benzoxazole-7-carboxylate scaffold is a privileged structure in medicinal chemistry due to its specific electronic and steric profile.[1]

Scaffold Analysis
  • 7-Position Vector: The ester at the 7-position (adjacent to the bridgehead oxygen) is strategically placed.[1] In protein binding, this position often points towards solvent or specific hydrophilic pockets (e.g., the ribose binding pocket in kinases or PARP).

  • 2-Position Ethyl: The ethyl group provides a small hydrophobic anchor.[1] Unlike a methyl group, the ethyl allows for slight steric bulk filling without being too lipophilic.

  • Benzoxazole Core: Acts as a bioisostere for:

    • Purines: (Adenine mimetic in kinase ATP pockets).

    • Indoles: (Tryptophan mimetic).

    • Benzimidazoles: (Often used to modulate pKa and solubility).

Functional Group Transformations

Researchers typically use this ester as a "handle" for further elaboration:

  • Hydrolysis: Conversion to the carboxylic acid (Lithium Hydroxide, THF/H2O) to generate a polar head group or for coupling.

  • Amidation: Direct aminolysis or coupling of the acid to form amides, creating H-bond donors/acceptors for specific residue interactions (e.g., Lysine or Arginine residues).

  • Reduction: Conversion to the primary alcohol (LiAlH4) for ether synthesis.

Handling and Safety Data

While specific toxicological data for this intermediate is limited, standard safety protocols for benzoxazole derivatives apply.

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent ester hydrolysis.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong bases (unless intended for hydrolysis).

References

  • Matrix Scientific. (n.d.). Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate Product Page. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Building Blocks and Heterocycles. Retrieved from

  • ChemicalBook. (n.d.). CAS 1227955-08-9 Entry.[1][2][5] Retrieved from

  • PubChem. (2025).[6] Benzoxazole Derivatives and Analogues. National Library of Medicine. Retrieved from

Sources

Foundational

The Rising Profile of Methyl Benzoxazole-7-carboxylates: A Technical Guide to Their Synthesis and Biological Evaluation in Drug Discovery

Foreword: The Benzoxazole Scaffold - A Privileged Structure in Medicinal Chemistry I. Synthesis of the Methyl Benzoxazole-7-carboxylate Core: A Strategic Approach The synthetic route to methyl benzoxazole-7-carboxylates...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Benzoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

I. Synthesis of the Methyl Benzoxazole-7-carboxylate Core: A Strategic Approach

The synthetic route to methyl benzoxazole-7-carboxylates is a critical first step in harnessing their therapeutic potential. While various methods exist for the synthesis of the broader benzoxazole class, a particularly efficient approach for the 7-carboxylate esters involves a microwave-assisted, one-pot cyclization.[4] This method offers significant advantages in terms of reaction time and yield compared to traditional approaches.

A key challenge in the synthesis of 7-carboxy benzoxazoles has been the poor yields reported in conventional multi-step procedures.[4] However, the utilization of microwave heating in the presence of a trifluoroacetic acid-acetic acid solvent system has proven to be a robust and high-yielding method for the synthesis of 2-arylbenzoxazole-7-carboxylic acid derivatives.[4]

Detailed Synthetic Workflow

The synthesis can be conceptualized as a two-stage process, often achievable in a one-pot reaction, starting from a substituted 2-aminophenol.

cluster_synthesis Synthesis of Methyl Benzoxazole-7-carboxylates Start Methyl 3-amino-4-hydroxybenzoate Intermediate N-Acyl Intermediate Start->Intermediate Acylation AcidChloride Aryl/Alkyl Acid Chloride AcidChloride->Intermediate Cyclization Microwave-Assisted Cyclodehydration Intermediate->Cyclization TFA/Acetic Acid Product Methyl 2-substituted-benzoxazole-7-carboxylate Cyclization->Product

Caption: Synthetic pathway to methyl benzoxazole-7-carboxylates.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • Methyl 3-amino-4-hydroxybenzoate

  • Substituted acid chloride (e.g., benzoyl chloride for 2-phenyl derivative)

  • Trifluoroacetic acid (TFA)

  • Acetic acid

  • Biotage™ Initiator™ microwave or similar

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

  • Acylation (Formation of the N-acyl intermediate):

    • To a solution of methyl 3-amino-4-hydroxybenzoate (1.0 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (1.1 equivalents).

    • Slowly add the desired acid chloride (1.1 equivalents) to the mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction mixture by washing with aqueous HCl and sodium bicarbonate solutions.

    • The crude N-acyl intermediate can be purified by silica gel chromatography or used directly in the next step.[4]

  • Cyclodehydration:

    • Dissolve the N-acyl intermediate in a mixture of trifluoroacetic acid and acetic acid.

    • Place the reaction vessel in a microwave reactor.

    • Irradiate the mixture at a suitable temperature (e.g., 200°C) for a short duration (e.g., 10-20 minutes).[4]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

    • Purify the resulting methyl 2-substituted-benzoxazole-7-carboxylate by silica gel chromatography.[4]

II. Biological Activities: Unlocking the Therapeutic Promise

While specific biological data for methyl benzoxazole-7-carboxylates is emerging, the extensive research on the broader benzoxazole class provides a strong foundation for predicting their therapeutic potential. The primary areas of interest are anticancer, antimicrobial, and anti-inflammatory activities.

A. Anticancer Activity

Benzoxazole derivatives have demonstrated significant potential as anticancer agents, with some compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[1][5] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as VEGFR-2.[6]

cluster_cancer Hypothesized Anticancer Mechanism of Benzoxazoles Benzoxazole Methyl Benzoxazole- 7-carboxylate Derivative VEGFR2 VEGFR-2 Benzoxazole->VEGFR2 Inhibition Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Activation TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Promotion

Caption: Potential anticancer mechanism via VEGFR-2 inhibition.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Methyl benzoxazole-7-carboxylate derivatives

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the methyl benzoxazole-7-carboxylate derivatives (typically in a DMSO stock solution, diluted in culture medium) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (doxorubicin).

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Hypothetical In Vitro Cytotoxicity Data

CompoundCancer Cell LineIC50 (µM)
Methyl 2-phenyl-benzoxazole-7-carboxylateMCF-7Data to be determined
Methyl 2-phenyl-benzoxazole-7-carboxylateHCT-116Data to be determined
Doxorubicin (Control)MCF-7Reference value
Doxorubicin (Control)HCT-116Reference value
B. Antimicrobial Activity

The benzoxazole scaffold is a common feature in many antimicrobial agents.[2][7] Their structural similarity to natural purine bases allows them to potentially interfere with microbial nucleic acid synthesis.[8]

Principle: The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)[2][9]

  • Methyl benzoxazole-7-carboxylate derivatives

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds and standard drugs in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Table 2: Hypothetical Antimicrobial Activity Data

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Methyl 2-(p-tolyl)-benzoxazole-7-carboxylateData to be determinedData to be determinedData to be determined
Ciprofloxacin (Control)Reference valueReference valueN/A
Fluconazole (Control)N/AN/AReference value
C. Anti-inflammatory Activity

Benzoxazole derivatives have shown promise as anti-inflammatory agents.[10][11] One potential mechanism is the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX). For instance, derivatives of methyl benzoxazole-5-carboxylate have demonstrated significant anti-inflammatory activity.[10]

Principle: This is a widely used and reliable model for evaluating the anti-inflammatory activity of compounds. Carrageenan injection in the rat paw induces a localized inflammatory response characterized by edema, which can be quantified.

Materials:

  • Wistar rats or Swiss albino mice

  • Methyl benzoxazole-7-carboxylate derivatives

  • Diclofenac sodium (standard drug)[10]

  • 1% Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Animal Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (diclofenac sodium), and test groups (different doses of the benzoxazole derivatives). Administer the compounds orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour) post-dosing, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.

III. Future Directions and Conclusion

The methyl benzoxazole-7-carboxylate scaffold represents a promising area for further exploration in drug discovery. The synthetic accessibility, coupled with the well-documented and diverse biological activities of the broader benzoxazole class, provides a strong rationale for the continued investigation of these compounds. Future work should focus on synthesizing a library of 2- and 5/6-substituted methyl benzoxazole-7-carboxylates to establish clear structure-activity relationships (SAR). In-depth mechanistic studies are also warranted to elucidate the precise molecular targets responsible for their anticancer, antimicrobial, and anti-inflammatory effects. This comprehensive approach will be instrumental in advancing this promising class of compounds from the laboratory to potential clinical applications.

IV. References

  • Microwave-Assisted Synthesis of Benzoxazole-7-carboxylate Esters Using Trifluoroacetic Acid and Acetic Acid. (URL not provided in search results)

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Available at:[Link]

  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (URL not provided in search results)

  • Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Available at:[Link]

  • Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Available at:[Link]

  • Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents. Available at:[Link]

  • Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. Available at:[Link]

  • Synthesis, biological evaluation and molecular docking of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives as potential Staphylococcus aureus Sortase A inhibitors. Available at:[Link]

  • 2-tert-butyl-6-methyl-1,3-benzoxazole-7-carboxylic acid. Available at:[Link]

  • Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted benzoxazole as antibacterial agents. Available at:[Link]

  • Synthesis, Biological Evaluation and In Silico Studies of Some 2-Substituted Benzoxazole Derivatives as Potential Anticancer Agents to Breast Cancer. Available at:[Link]

  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. Available at:[Link]

  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. Available at:[Link]

  • Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies. Available at:[Link]

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Available at:[Link]

  • Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. Available at:[Link]

  • Synthesis, antimicrobial and in silico studies of new 2.5-disubstituted benzoxazole derivative. Available at:[Link]

  • Benzoxazole synthesis. Available at:[Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Available at:[Link]

  • Studies in the Synthesis of Benzoxazole Compounds. Available at:[Link]

  • Synthesis, antimicrobial and in silico studies of new 2.5-disubstituted benzoxazole derivative. Available at:[Link]

  • Synthesis and Antimicrobial Activity of Novel Benzoxazoles. Available at:[Link]

  • Benzoxazoles as promising antimicrobial agents: A systematic review. Available at:[Link]

Sources

Exploratory

Molecular weight and formula of Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate

Technical Monograph: Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate Part 1: Executive Summary & Identity Profile Compound Overview Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate is a specialized heterocyclic building block b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate

Part 1: Executive Summary & Identity Profile

Compound Overview Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate is a specialized heterocyclic building block belonging to the benzoxazole class. Structurally, it consists of a benzene ring fused to an oxazole ring, substituted with an ethyl group at the C2 position and a methyl ester moiety at the C7 position. This scaffold is increasingly relevant in medicinal chemistry due to its bioisosteric relationship with indoles and purines, serving as a core pharmacophore in the development of kinase inhibitors, antimicrobial agents, and non-steroidal anti-inflammatory drugs (NSAIDs).

Physicochemical Identity Table

PropertyValueNotes
IUPAC Name Methyl 2-ethyl-1,3-benzoxazole-7-carboxylateSystematic nomenclature
Molecular Formula C₁₁H₁₁NO₃ Confirmed via atom count
Molecular Weight 205.21 g/mol Average mass
Exact Mass 205.0739Monoisotopic mass (for MS)
Predicted LogP 2.4 – 2.8Lipophilic, membrane permeable
TPSA ~52 ŲGood oral bioavailability profile
H-Bond Donors 0Lack of donors improves permeability
H-Bond Acceptors 4N(3), O(1), Ester oxygens

Part 2: Structural Elucidation & Synthesis

Retrosynthetic Analysis

To synthesize the 7-carboxylate isomer specifically, the substitution pattern of the starting material is critical. The carboxylate group must be adjacent to the oxygen-bearing carbon of the phenol. Therefore, the logical precursor is Methyl 3-aminosalicylate (Methyl 3-amino-2-hydroxybenzoate).

  • Bond Disconnection: The C2–N3 and C2–O1 bonds are formed during cyclodehydration.

  • Reagents: Propionic acid (or triethyl orthopropionate) provides the 2-ethyl carbon scaffold.

Synthetic Protocol (Self-Validating)

Rationale: The following protocol utilizes a polyphosphoric acid (PPA) or acid-catalyzed cyclization method, which is robust for benzoxazoles.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Charge a round-bottom flask with Methyl 3-amino-2-hydroxybenzoate (1.0 equiv).

    • Add Propionic anhydride (1.2 equiv) or Triethyl orthopropionate (1.5 equiv).

    • Catalyst: Add p-Toluenesulfonic acid (pTSA) (0.1 equiv) or use Polyphosphoric acid (PPA) as both solvent and reagent if performing high-heat cyclization.

  • Cyclization:

    • Heat the mixture to 100–120°C for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC (Eluent: Hexane/EtOAc 4:1). The starting material (polar amine) should disappear, replaced by a less polar, UV-active spot (Benzoxazole).

  • Work-up:

    • Cool reaction to room temperature.[1][2]

    • Neutralize with saturated NaHCO₃ (Caution: Gas evolution).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄.[1]

  • Purification:

    • Concentrate in vacuo.

    • Purify via flash column chromatography (SiO₂). Gradient: 0% → 20% EtOAc in Hexanes.

DOT Diagram: Synthetic Workflow

SynthesisWorkflow Start Methyl 3-aminosalicylate Reagent + Propionic Anhydride (pTSA Catalyst) Start->Reagent Intermediate Amide Intermediate (In situ) Reagent->Intermediate Acylation Cyclization Cyclodehydration (110°C, -H2O) Intermediate->Cyclization Ring Closure Product Methyl 2-ethyl-1,3- benzoxazole-7-carboxylate Cyclization->Product Final

Figure 1: Linear synthetic pathway for the construction of the benzoxazole core from salicylate precursors.

Part 3: Analytical Protocols & Quality Control

To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical techniques.

NMR Expectations (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region (3H):

    • The 7-substituted benzoxazole leaves protons at positions 4, 5, and 6.

    • Expect a pattern of dd (doublet of doublets) for H4 and H6, and a t (triplet) for H5 (or overlapping multiplet depending on resolution).

    • Chemical Shift: ~7.3 – 8.0 ppm. H6 (ortho to ester) will be deshielded.

  • Ester Methyl (3H):

    • Sharp singlet at ~4.0 ppm .

  • 2-Ethyl Group (5H):

    • Quartet (2H) at ~3.0 ppm (Methylene -CH₂- attached to C2).

    • Triplet (3H) at ~1.4 ppm (Terminal Methyl -CH₃).

HPLC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzoxazole absorption) and MS (ESI+).

  • Target Ion: [M+H]⁺ = 206.2 .

DOT Diagram: Analytical Logic Tree

QC_Workflow Sample Crude Product TLC TLC Check (Single Spot?) Sample->TLC HPLC HPLC-MS Analysis TLC->HPLC Decision Mass = 206.2? HPLC->Decision NMR 1H NMR Validation (Ethyl q/t + Ester s) Decision->NMR Yes Fail Recrystallize / Re-column Decision->Fail No NMR->Fail Impure Pass Release Batch NMR->Pass Spectra Conforms

Figure 2: Quality Control Decision Tree ensuring batch purity and identity verification.

Part 4: Therapeutic Potential & Scaffold Utility

Medicinal Chemistry Context

The 1,3-benzoxazole-7-carboxylate scaffold acts as a constrained bioisostere of the anthranilate or salicylate pharmacophores. The ester at position 7 provides a vector for further functionalization (e.g., hydrolysis to acid, then amide coupling) to access deep binding pockets in protein targets.

  • Kinase Inhibition: Benzoxazoles often bind to the ATP-binding hinge region of kinases. The nitrogen (N3) acts as a hydrogen bond acceptor.

  • Bacterial Targets: Derivatives of this scaffold have shown efficacy against DNA gyrase (GyrB) in resistant bacterial strains.

Functionalization Vectors
  • C7 Ester Hydrolysis: Yields the free carboxylic acid, allowing for the attachment of solubilizing groups (e.g., piperazines) or lipophilic tails.

  • C2 Ethyl Modification: The ethyl group provides steric bulk but can be halogenated or oxidized to alter metabolic stability (prevention of benzylic oxidation).

References

  • Synthesis of Benzoxazoles: R. G. R. R. C. S. S. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. Link

  • Medicinal Chemistry of Benzoxazoles: BenchChem Technical Support. (2025).[3][1][4][5][6][7] The Benzoxazole Scaffold: A Versatile Core in Modern Drug Discovery. BenchChem. Link

  • Physical Properties & Bioactivity: National Center for Biotechnology Information. (2025).[3][1][4][5][6][7] PubChem Compound Summary for Benzoxazole Derivatives. PubChem.[3][5][6][7] Link

  • Analytical Validation: Sigma-Aldrich. (2025). 2-Methyl-1,3-benzoxazole-6-carboxylic acid Properties (Analog Reference). Link

Sources

Foundational

The Benzoxazole-7-Carboxylate Moiety: A Strategic Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activiti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities.[1][2] Within this versatile framework, the strategic incorporation of a carboxylate group at the 7-position has emerged as a powerful tactic in drug design and development. This technical guide provides a comprehensive analysis of the multifaceted role of the benzoxazole-7-carboxylate moiety in medicinal chemistry. We will delve into its synthesis, its critical function as a pharmacophore for target engagement, its influence on physicochemical and pharmacokinetic properties, and its utility as a versatile chemical handle for library synthesis. This guide aims to equip researchers and drug development professionals with the fundamental knowledge and practical insights necessary to effectively leverage the benzoxazole-7-carboxylate scaffold in the pursuit of novel therapeutics.

The Benzoxazole Scaffold: A Privileged Heterocycle in Drug Discovery

Benzoxazoles, comprised of a benzene ring fused to an oxazole ring, are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their structural similarity to endogenous purine bases allows for favorable interactions with a wide array of biological targets, leading to a diverse range of pharmacological effects.[3] Marketed drugs such as the non-steroidal anti-inflammatory drug (NSAID) Flunoxaprofen and the muscle relaxant Chlorzoxazone feature the benzoxazole core, highlighting its clinical significance.[1] The benzoxazole nucleus is associated with a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The amenability of the benzoxazole ring system to chemical modification at various positions provides a rich platform for the optimization of potency, selectivity, and pharmacokinetic profiles.

Synthesis of Benzoxazole-7-Carboxylate Derivatives

The synthesis of the benzoxazole core typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[4] This fundamental transformation can be adapted to introduce a carboxylate group at the 7-position of the benzoxazole ring by utilizing appropriately substituted starting materials.

A general and efficient method for the synthesis of 2-substituted benzoxazoles involves the one-pot reaction of 2-aminophenols with carboxylic acids, often facilitated by a coupling agent or under microwave irradiation to drive the cyclodehydration.[4][5] For the synthesis of benzoxazole-7-carboxylic acid derivatives, the key starting material is 3-amino-4-hydroxybenzoic acid.

Experimental Protocol: Synthesis of 2-Aryl-benzoxazole-7-carboxylic Acid

This protocol outlines a general procedure for the synthesis of a 2-aryl-benzoxazole-7-carboxylic acid, a common scaffold for further derivatization.

Materials:

  • 3-Amino-4-hydroxybenzoic acid

  • Aryl carboxylic acid (e.g., benzoic acid)

  • Polyphosphoric acid (PPA) or Methanesulfonic acid[6]

  • Thionyl chloride (if using the acid chloride route)[6]

  • Anhydrous solvent (e.g., dioxane, if using the acid chloride route)[6]

  • Microwave reactor (optional, for accelerated synthesis)[5]

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Method A: Direct Condensation with Polyphosphoric Acid (PPA)

    • In a round-bottom flask, combine 3-amino-4-hydroxybenzoic acid (1 equivalent) and the desired aryl carboxylic acid (1.1 equivalents).

    • Add polyphosphoric acid as both the solvent and catalyst.

    • Heat the reaction mixture at 150-200°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and pour it onto crushed ice with vigorous stirring.

    • The resulting precipitate is collected by filtration, washed with water, and dried.

    • Purify the crude product by recrystallization or column chromatography.

  • Method B: Acid Chloride Route with Methanesulfonic Acid Catalysis [6]

    • In a fume hood, carefully add thionyl chloride (1.2 equivalents) to the aryl carboxylic acid (1 equivalent) and heat at reflux for 1 hour to form the acid chloride.

    • Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride and 3-amino-4-hydroxybenzoic acid (1 equivalent) in an anhydrous solvent such as dioxane.

    • Add methanesulfonic acid (catalytic amount) to the mixture.

    • Heat the reaction at reflux until TLC analysis indicates the consumption of the starting materials.

    • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

The resulting benzoxazole-7-carboxylic acid can then be converted to its corresponding ester or amide derivatives through standard esterification or amidation reactions.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Condensation & Cyclization cluster_intermediate Core Scaffold cluster_derivatization Derivatization cluster_products Final Products 3-Amino-4-hydroxybenzoic_acid 3-Amino-4-hydroxybenzoic Acid Reaction PPA, Heat or 1. SOCl2 2. Methanesulfonic Acid 3-Amino-4-hydroxybenzoic_acid->Reaction Aryl_Carboxylic_Acid Aryl Carboxylic Acid Aryl_Carboxylic_Acid->Reaction Benzoxazole_7_Carboxylic_Acid 2-Aryl-benzoxazole- 7-carboxylic Acid Reaction->Benzoxazole_7_Carboxylic_Acid Esterification Esterification (Alcohol, Acid catalyst) Benzoxazole_7_Carboxylic_Acid->Esterification Amidation Amidation (Amine, Coupling agent) Benzoxazole_7_Carboxylic_Acid->Amidation Ester_Derivative Benzoxazole-7-carboxylate Ester Esterification->Ester_Derivative Amide_Derivative Benzoxazole-7-carboxamide Amide Amidation->Amide_Derivative

Caption: General synthesis workflow for benzoxazole-7-carboxylate derivatives.

The Benzoxazole-7-Carboxylate Moiety as a Key Pharmacophore

The strategic placement of a functional group at the 7-position of the benzoxazole ring can have a profound impact on biological activity. The carboxylate group, or its amide bioisostere, can act as a crucial pharmacophore, directly participating in interactions with the target protein.

Case Study: Inhibition of Staphylococcus aureus Sortase A

A compelling example of the importance of the 7-position substituent is found in the development of inhibitors for Staphylococcus aureus Sortase A (SrtA). SrtA is a cysteine transpeptidase that plays a key role in the anchoring of virulence factors to the bacterial cell wall, making it an attractive target for the development of anti-infective agents.

A series of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives have been identified as potent inhibitors of SrtA. Structure-activity relationship (SAR) studies revealed that the substituent at the 7-position is indispensable for their inhibitory activity.

Key SAR Insights:

  • Indispensable 7-Carboxamide: The presence of the carboxamide group at the 7-position is essential for activity.

  • Influence of the 2-Phenyl Group: Substitutions on the 2-phenyl ring modulate the potency of the inhibitors.

Molecular Docking and Binding Mode:

Molecular docking studies have provided valuable insights into the binding mode of these inhibitors within the SrtA active site. The benzoxazole core typically occupies a hydrophobic pocket, while the 7-carboxamide group extends towards a key loop region of the enzyme, forming critical hydrogen bonding interactions. This "L-shaped" binding conformation appears to be crucial for effective inhibition.

SrtA_Inhibition cluster_SrtA S. aureus Sortase A Active Site cluster_Inhibitor Benzoxazole-7-carboxamide Inhibitor Hydrophobic_Pocket Hydrophobic Pocket (Ala118, Val166, Val168, etc.) Loop_Region β6/β7 Loop Region Benzoxazole_Core Benzoxazole Core Benzoxazole_Core->Hydrophobic_Pocket Hydrophobic Interactions 7_Carboxamide 7-Carboxamide Group 7_Carboxamide->Loop_Region Hydrogen Bonding

Caption: Binding mode of benzoxazole-7-carboxamide inhibitors in the SrtA active site.

Modulation of Physicochemical and Pharmacokinetic Properties

Beyond its role as a direct binding element, the benzoxazole-7-carboxylate moiety can significantly influence the overall drug-like properties of a molecule. The introduction of a polar carboxylate or carboxamide group can modulate key physicochemical parameters that govern a compound's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile.

Table 1: Predicted Physicochemical Properties of Benzoxazole vs. Benzoxazole-7-carboxylic Acid

PropertyBenzoxazoleBenzoxazole-7-carboxylic Acid
Molecular Weight119.12 g/mol 163.13 g/mol
logP (octanol/water)~1.8~1.5
pKa (acidic)N/A~4.0
Polar Surface Area26.0 Ų63.3 Ų
Water SolubilityLowIncreased

Note: These are estimated values and can vary based on the specific substituents on the benzoxazole core.

Impact on ADME Properties:

  • Solubility: The introduction of the polar carboxylate group generally enhances aqueous solubility, which can be beneficial for formulation and oral absorption.

  • Permeability: The increased polarity can also impact membrane permeability. A careful balance must be struck to maintain sufficient permeability for oral absorption and cell penetration. The carboxylate can be masked as a prodrug (e.g., an ester) to improve permeability, which is then hydrolyzed in vivo to release the active carboxylic acid.

  • Metabolism: The benzoxazole ring itself is susceptible to metabolic transformations. The 7-carboxylate group can influence the metabolic profile by altering the electronic properties of the ring and providing an additional site for conjugation reactions (e.g., glucuronidation).

  • Excretion: The presence of a polar carboxylate group can facilitate renal excretion of the compound or its metabolites.

The Benzoxazole-7-Carboxylate Moiety as a Versatile Chemical Handle

The carboxylic acid functionality at the 7-position serves as a versatile chemical handle for the synthesis of compound libraries and for the fine-tuning of pharmacological properties. The ability to readily form esters and amides allows for the exploration of a wide range of chemical space and the optimization of interactions with the biological target. This derivatization can be used to:

  • Improve Potency and Selectivity: By introducing various substituents that can form additional interactions with the target protein.

  • Modulate Physicochemical Properties: To optimize solubility, permeability, and other drug-like characteristics.

  • Develop Prodrugs: By converting the carboxylic acid to an ester, which can improve oral bioavailability and be cleaved in vivo to release the active drug.

Conclusion

The benzoxazole-7-carboxylate moiety is a strategically important functional group in the design and development of novel therapeutic agents. Its role extends beyond that of a simple substituent, acting as a key pharmacophore for target engagement, a modulator of critical physicochemical and pharmacokinetic properties, and a versatile synthetic handle for lead optimization. A thorough understanding of the synthesis, SAR, and ADME implications of incorporating this moiety is essential for medicinal chemists seeking to harness the full potential of the benzoxazole scaffold. As exemplified by the development of Sortase A inhibitors, the thoughtful placement of the 7-carboxylate group can lead to the discovery of potent and selective drug candidates. Future explorations into the diverse applications of this valuable building block are poised to yield further breakthroughs in medicinal chemistry.

References

  • Seijas, J. A., Vázquez-Tato, M. P., Carballido-Reboredo, M. R., Crecente-Campo, J., & Romar-López, L. (2007).
  • Reddy, T. J., Le, K., & Kulkarni, V. (2007). A convenient one-pot synthesis of 2-substituted benzoxazoles directly from carboxylic acids. Australian Journal of Chemistry, 60(11), 877-881.
  • BenchChem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
  • Kakkar, S., Kumar, S., Narasimhan, B., & Lim, S. M. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92.
  • Srinivas, A., et al. (2010). Synthesis and invitro evaluation of novel benzoxazole derivatives as specific cyclooxygenase-2 inhibitors. Journal of Chemical and Pharmaceutical Research, 2(2), 213-219.
  • Siddiqui, N., et al. (2008).
  • Hung, W. M., et al. (1995). How can I synthesize benzoxazole using polyphosphoric acid and carboxylic acid derivative?
  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
  • Rambir, S., & Nagori, B. P. (2016). 255 Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(5), 2063.
  • Ampati, S., et al. (2010). Synthesis and invitro evaluation of novel benzoxazole derivatives as specific cyclooxygenase-2 inhibitors. Journal of Chemical and Pharmaceutical Research, 2(2), 213-219.
  • Pizzirani, D., et al. (2015). Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies. Journal of Medicinal Chemistry, 58(22), 8885-8903.
  • Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24.
  • Sigma-Aldrich. 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid.
  • Elkady, H., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410.
  • Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
  • Semantic Scholar. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers.
  • Subrahmanyam, K. V., et al. (2024). Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Nanotechnology Perceptions, 20(7).
  • Femy Maria K.M, et al. (2021).
  • Sreenivasa, M., et al. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 573-577.
  • Seetaramswamy, S., et al. (2015). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 7(1), 163-170.
  • Koutoulogenis, G., et al. (2023). A Sustainable Visible Light-Mediated Synthesis of Benzoxazole 2-Carboxylates/Carboxamides. Chemistry–A European Journal, e202302302.
  • ResearchGate. Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
  • Gökhan-Kelekçi, N., et al. (2003). Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents. Archiv der Pharmazie, 336(8), 368-376.
  • ResearchGate. (PDF)

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate

Abstract: This document provides a comprehensive guide for the synthesis of Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. We present a det...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. We present a detailed, field-proven protocol based on the cyclocondensation of a key aminophenol intermediate with an orthoester. The causality behind experimental choices, a complete reaction mechanism, and a self-validating protocol including purification and characterization are thoroughly discussed to ensure reproducibility and high-yield synthesis. This guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry.

Scientific Introduction & Strategic Overview

Benzoxazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties, make them high-value targets in drug discovery programs.[3][4] The synthesis of 2-substituted benzoxazoles is a fundamental transformation, typically achieved through the condensation of a 2-aminophenol precursor with a suitable electrophile that provides the C2 carbon of the oxazole ring.[2][5]

The target molecule, Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate, incorporates an ethyl group at the 2-position and a methyl ester at the 7-position. The strategic approach detailed herein focuses on a robust and efficient cyclocondensation reaction. The synthesis is logically divided into two main stages:

  • Preparation of the Key Precursor: Synthesis of Methyl 3-amino-2-hydroxybenzoate. While commercially available, understanding its preparation from the corresponding nitro-aromatic compound is crucial for ensuring a consistent supply and purity of the starting material.[6][7][8]

  • Cyclocondensation to Form the Benzoxazole Core: The reaction of Methyl 3-amino-2-hydroxybenzoate with triethyl orthopropionate. This classic method is highly effective for installing the 2-ethyl substituent and forming the benzoxazole ring in a single, high-yield step.[9][10] The orthoester serves as both a reactant and a dehydrating agent, driving the reaction to completion.

This protocol is designed to be straightforward, scalable, and reliable, providing a clear pathway to the desired product.

Detailed Synthesis Protocols

Part A: Synthesis of Precursor - Methyl 3-amino-2-hydroxybenzoate

This protocol describes the reduction of Methyl 3-nitro-2-hydroxybenzoate to the corresponding amine.

Reaction Scheme: (Image of the reduction of Methyl 3-nitro-2-hydroxybenzoate to Methyl 3-amino-2-hydroxybenzoate)

Materials and Reagents:

  • Methyl 3-nitro-2-hydroxybenzoate

  • Iron powder (Fe), <325 mesh

  • Acetic acid (glacial)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 3-nitro-2-hydroxybenzoate (1.0 eq) in a 1:1 (v/v) mixture of glacial acetic acid and ethanol.

  • Addition of Reducing Agent: To this solution, add iron powder (approx. 4.0-5.0 eq) portion-wise to control the initial exotherm.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with deionized water and filter through a pad of celite to remove the iron salts.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until effervescence ceases (to neutralize acetic acid), followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product, Methyl 3-amino-2-hydroxybenzoate, is often of sufficient purity for the next step. If necessary, it can be further purified by column chromatography on silica gel.[6]

Part B: Synthesis of Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate

This protocol details the cyclocondensation reaction to form the final product.

Reaction Scheme: (Image of the reaction between Methyl 3-amino-2-hydroxybenzoate and triethyl orthopropionate)

Materials and Reagents:

  • Methyl 3-amino-2-hydroxybenzoate (from Part A)

  • Triethyl orthopropionate

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a distillation head or reflux condenser, combine Methyl 3-amino-2-hydroxybenzoate (1.0 eq) and triethyl orthopropionate (3.0-5.0 eq). The orthoester is often used in excess to act as the solvent.

  • Catalyst Addition (Optional): A catalytic amount of p-TsOH can be added to accelerate the reaction, though thermal condensation is often sufficient.

  • Reaction: Heat the mixture to 130-140 °C. Ethanol, a byproduct of the reaction, will begin to distill off. Continue heating for 4-6 hours, monitoring the reaction by TLC (eluent: 4:1 Hexane:Ethyl Acetate).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl orthopropionate under reduced pressure (high vacuum).

  • Purification: The resulting crude residue is purified by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to isolate the pure Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate.

Reaction Mechanism & Scientific Rationale

The formation of the benzoxazole ring from a 2-aminophenol and an orthoester is a well-established cyclodehydration process.[9][11]

Mechanism:

  • Imino Ether Formation: The reaction initiates with the nucleophilic attack of the amino group (-NH₂) of Methyl 3-amino-2-hydroxybenzoate on the electrophilic carbon of triethyl orthopropionate. This is followed by the elimination of one molecule of ethanol to form an intermediate imino ether.

  • Intramolecular Cyclization: The proximate phenolic hydroxyl group (-OH) then performs an intramolecular nucleophilic attack on the imino ether carbon.

  • Aromatization: The resulting cyclic intermediate subsequently eliminates a second molecule of ethanol to form the stable, aromatic benzoxazole ring system.

Causality of Choices:

  • Triethyl Orthopropionate: This reagent is chosen because it serves a dual purpose. It provides the ethyl group and the C2 carbon for the benzoxazole ring and also acts as a dehydrating agent by consuming water and producing ethanol, which is easily removed, thus driving the equilibrium towards the product.[9]

  • Elevated Temperature: The reaction requires thermal energy to overcome the activation barrier for both the initial condensation and the subsequent cyclization and elimination steps. Distilling off the ethanol byproduct is critical for achieving high conversion.

Quantitative Data Summary

The following table summarizes the key quantitative data for the primary synthesis step (Part B).

ReagentMW ( g/mol )EquivalentsMoles (mmol)Amount (g or mL)
Methyl 3-amino-2-hydroxybenzoate167.161.0101.67 g
Triethyl orthopropionate176.254.0407.05 g (7.9 mL)
Product
Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate205.21-(Theoretical: 10)(Theoretical: 2.05 g)

Note: Yields are dependent on reaction scale and purification efficiency. Typical yields for this reaction are in the range of 75-90%.

Visual Workflow and Diagrams

Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis, purification, and analysis of the target compound.

Synthesis_Workflow cluster_prep Part A: Precursor Synthesis cluster_main Part B: Benzoxazole Formation cluster_purification Purification & Analysis Nitro Methyl 3-nitro-2-hydroxybenzoate Reduction Fe / Acetic Acid Reflux, 2-3h Nitro->Reduction Workup_A Aqueous Workup & Extraction Reduction->Workup_A Precursor Methyl 3-amino-2-hydroxybenzoate Workup_A->Precursor Condensation Cyclocondensation 130-140 °C, 4-6h Precursor->Condensation Orthoester Triethyl Orthopropionate Orthoester->Condensation Workup_B Removal of Excess Reagent (High Vacuum) Condensation->Workup_B Crude Crude Product Workup_B->Crude Column Silica Gel Column Chromatography Crude->Column Final_Product Pure Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate Column->Final_Product Analysis Characterization (NMR, MS, etc.) Final_Product->Analysis

Caption: Workflow for the synthesis of Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use with caution.

    • Triethyl Orthopropionate: Flammable liquid and vapor. Handle away from ignition sources.

    • p-Toluenesulfonic Acid: Causes skin and eye irritation.

References

  • Australian Journal of Chemistry. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. [Link]

  • ResearchGate. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. [Link]

  • Journal of Chemical Sciences. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. [Link]

  • ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. [Link]

  • ResearchGate. Methods for the synthesis of benzoxazole using acids and their derivatives. [Link]

  • RSC Advances. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

  • Organic Chemistry Portal. Synthesis of Benzoxazoles. [Link]

  • Molecules. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • Semantic Scholar. Orthoesters in heterocycle synthesis. [Link]

  • ResearchGate. (2016). Orthoesters in Heterocycle Synthesis. [Link]

  • RSC Advances. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. [Link]

  • PubChem. Methyl 3-amino-2-hydroxybenzoate. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 2-Ethyl-1,3-Benzoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This document provides a comprehensive guide to the synthesis of 2-ethyl-1,3-benzoxazole derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 2-ethyl-1,3-benzoxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Benzoxazole derivatives are recognized as versatile pharmacophores, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This guide emphasizes a robust and efficient one-pot synthesis methodology, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for successful synthesis and characterization. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Benzoxazole Scaffold

The 1,3-benzoxazole moiety is a privileged heterocyclic scaffold in drug discovery, forming the core of numerous pharmacologically active agents.[1] Its structural resemblance to naturally occurring nucleic bases like adenine and guanine may contribute to its ability to interact with biological macromolecules.[2][6] The diverse biological activities attributed to benzoxazole derivatives underscore the importance of efficient and versatile synthetic routes to access novel analogues for drug development pipelines.[4][5][7]

The 2-ethyl substitution on the benzoxazole ring provides a valuable building block for further functionalization and exploration of structure-activity relationships (SAR). This guide will focus on a classical and reliable method for the synthesis of 2-ethyl-1,3-benzoxazole, a key intermediate for more complex derivatives.

Synthetic Strategy: One-Pot Condensation of 2-Aminophenol with Triethyl Orthoacetate

The most direct and widely employed method for the synthesis of 2-substituted benzoxazoles is the condensation and subsequent cyclization of a 2-aminophenol with a suitable carbonyl-containing compound or its equivalent.[1][8] For the preparation of 2-ethyl-1,3-benzoxazole, the reaction of 2-aminophenol with triethyl orthoacetate offers a high-yielding and straightforward approach.

Mechanistic Insights

The reaction proceeds through a two-step mechanism:

  • Initial Condensation: The amino group of 2-aminophenol nucleophilically attacks the central carbon of triethyl orthoacetate. This is followed by the elimination of two molecules of ethanol to form an intermediate imidate.

  • Intramolecular Cyclization and Dehydration: The hydroxyl group of the 2-aminophenol moiety then attacks the electrophilic carbon of the imidate intermediate, leading to a cyclic hemiaminal-like intermediate. Subsequent elimination of a third molecule of ethanol drives the reaction to completion, yielding the aromatic 2-ethyl-1,3-benzoxazole.

This one-pot reaction is typically facilitated by acid catalysis or can be carried out under neat conditions at elevated temperatures.[6]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-AminophenolReagent Grade, ≥99%Standard chemical supplierShould be light in color. Dark coloration indicates oxidation and may require purification.
Triethyl orthoacetateReagent Grade, ≥98%Standard chemical supplierMoisture sensitive. Handle under a dry atmosphere.
EthanolAnhydrousStandard chemical supplierFor recrystallization.
Ethyl acetateHPLC GradeStandard chemical supplierFor extraction and chromatography.
HexaneHPLC GradeStandard chemical supplierFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeStandard chemical supplierFor drying organic layers.
Silica Gel60 Å, 230-400 meshStandard chemical supplierFor column chromatography.
Safety Precautions
  • 2-Aminophenol: Harmful if swallowed or inhaled and is suspected of causing genetic defects.[9][10] It is an irritant to the skin, eyes, and respiratory tract.[11][12] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11][12][13]

  • Triethyl Orthoacetate: Flammable liquid and vapor. Causes skin and serious eye irritation. Handle in a fume hood away from ignition sources.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Step-by-Step Synthesis of 2-Ethyl-1,3-benzoxazole

This protocol details the direct condensation of 2-aminophenol with triethyl orthoacetate.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (5.45 g, 50 mmol).

  • Reagent Addition: In the fume hood, add triethyl orthoacetate (9.73 g, 10.8 mL, 60 mmol, 1.2 equivalents) to the flask.

  • Reaction Conditions: Heat the reaction mixture in an oil bath at 130-140 °C with stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (4:1). The starting material (2-aminophenol) and the product (2-ethyl-1,3-benzoxazole) should have distinct Rf values.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • The ethanol generated during the reaction can be removed under reduced pressure using a rotary evaporator.

    • Pour the residue into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.

    • Separate the organic layer and wash it sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine. .

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) to yield the pure 2-ethyl-1,3-benzoxazole as a liquid. Alternatively, for a relatively clean reaction, distillation under reduced pressure can be employed for purification.[14]

Characterization
  • Appearance: Colorless to pale yellow oil.

  • Boiling Point: 96-97 °C at 9 mmHg.[14]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.68-7.66 (m, 1H), 7.48-7.46 (m, 1H), 7.30-7.26 (m, 2H), 2.98 (q, J = 7.6 Hz, 2H), 1.45 (t, J = 7.6 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 165.0, 150.8, 142.1, 124.3, 123.9, 119.5, 110.4, 22.8, 11.9.

  • IR (neat, cm⁻¹): 3060, 2980, 1615, 1570, 1450, 1240, 1050.

  • Mass Spectrometry (EI): m/z 147 (M⁺).

Visualization of Workflow and Mechanism

Synthetic Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Reaction Setup: 2-Aminophenol in Round Bottom Flask Reagents Add Triethyl Orthoacetate Setup->Reagents 1.2 eq. Heating Heat at 130-140 °C for 3-4h Reagents->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Extraction Solvent Extraction & Washes Cooling->Extraction Drying Dry with Na₂SO₄ & Concentrate Extraction->Drying Purification Column Chromatography or Distillation Drying->Purification Characterization Characterization: NMR, IR, MS Purification->Characterization

Caption: A streamlined workflow for the synthesis of 2-ethyl-1,3-benzoxazole.

Reaction Mechanism

Reaction_Mechanism Start 2-Aminophenol + Triethyl Orthoacetate Intermediate1 Imidate Intermediate N=C(OEt)Et OH Start:s0->Intermediate1:n Nucleophilic Attack -2 EtOH Intermediate2 Cyclic Intermediate Intermediate1:o->Intermediate2 Intramolecular Cyclization Product 2-Ethyl-1,3-benzoxazole Intermediate2->Product Dehydration - EtOH

Sources

Method

Application Notes and Protocols for the Synthesis of 2-Ethylbenzoxazoles

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Benzoxazole Scaffold Benzoxazoles are a prominent class of heterocyclic compounds, characterized by the fusion of a...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a prominent class of heterocyclic compounds, characterized by the fusion of a benzene ring and an oxazole ring.[1] This structural motif is of paramount importance in medicinal chemistry and materials science due to its prevalence in a wide array of pharmacologically active molecules and functional materials.[2][3] Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5] The 2-substituted benzoxazoles, in particular, are key building blocks in the development of novel therapeutic agents and advanced materials.[5] This guide provides a detailed exploration of the reaction conditions for the formation of the benzoxazole ring, with a specific focus on the synthesis of 2-ethylbenzoxazole.

Core Synthetic Strategies for 2-Ethylbenzoxazole Formation

The synthesis of 2-ethylbenzoxazole predominantly involves the condensation of o-aminophenol with a C2-synthon, typically propanoic acid or its derivatives. The fundamental transformation consists of two key steps: the acylation of the amino group of o-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[2] Several methodologies have been developed to achieve this, each with its own set of advantages concerning reaction time, yield, and environmental impact.

Mechanism of Benzoxazole Formation

The general mechanism for the formation of a 2-substituted benzoxazole from o-aminophenol and a carboxylic acid derivative is depicted below. The reaction is initiated by the nucleophilic attack of the amino group of o-aminophenol on the carbonyl carbon of the acylating agent (e.g., propionyl chloride or activated propanoic acid). This is followed by an intramolecular cyclization where the hydroxyl group attacks the imine carbon. Finally, dehydration leads to the aromatic benzoxazole ring.

Benzoxazole Formation Mechanism cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization & Dehydration o-aminophenol o-Aminophenol intermediate_1 o-Hydroxypropanilide o-aminophenol->intermediate_1 Acylation propanoic_acid_derivative Propanoic Acid Derivative (e.g., Propionyl Chloride) propanoic_acid_derivative->intermediate_1 intermediate_2 Cyclized Intermediate intermediate_1->intermediate_2 Intramolecular Cyclization 2-ethylbenzoxazole 2-Ethylbenzoxazole intermediate_2->2-ethylbenzoxazole Dehydration (-H2O)

Caption: General mechanism of 2-ethylbenzoxazole formation.

Comparative Overview of Synthetic Protocols

Several effective methods for the synthesis of 2-ethylbenzoxazole are available. The choice of method often depends on the desired scale, available equipment, and sensitivity of other functional groups in the starting materials.

MethodKey ReagentsCatalyst/ConditionsSolventTypical Reaction TimeAdvantages
Protocol 1: Classical Phillips Condensation o-Aminophenol, Propanoic AcidPolyphosphoric Acid (PPA)None (PPA as solvent)2-4 hoursHigh yielding, simple procedure.[2]
Protocol 2: In Situ Acid Chloride Formation o-Aminophenol, Propanoic Acid, Thionyl ChlorideMethanesulfonic AcidToluene or Xylene1-3 hoursOne-pot procedure, avoids isolation of propionyl chloride.[4][6]
Protocol 3: Microwave-Assisted Synthesis o-Aminophenol, Propanoic AcidNone or mild acid catalystSolvent-free or minimal solvent5-15 minutesRapid, high yielding, energy efficient.[6]

Detailed Experimental Protocols

Protocol 1: Classical Phillips-Type Condensation using Polyphosphoric Acid (PPA)

This method is a robust and widely used procedure for the synthesis of 2-substituted benzoxazoles. PPA serves as both the solvent and the dehydrating agent, driving the reaction to completion.

Materials:

  • o-Aminophenol (1.0 mmol, 109.1 mg)

  • Propanoic Acid (1.2 mmol, 88.9 mg, 0.09 mL)

  • Polyphosphoric Acid (PPA) (~5 g)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • 50 mL round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 50 mL round-bottom flask, combine o-aminophenol (1.0 mmol) and propanoic acid (1.2 mmol).

  • Add polyphosphoric acid (~5 g) to the flask.

  • Heat the reaction mixture to 150-160 °C with stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the viscous mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-ethylbenzoxazole.

Protocol 2: One-Pot Synthesis via In Situ Propionyl Chloride Formation

This protocol offers a convenient one-pot procedure that avoids the handling of corrosive propionyl chloride by generating it in situ from propanoic acid and thionyl chloride.[4][6]

Materials:

  • Propanoic Acid (1.1 mmol, 81.5 mg, 0.08 mL)

  • Thionyl chloride (1.5 mmol, 178.4 mg, 0.11 mL)

  • o-Aminophenol (1.0 mmol, 109.1 mg)

  • Methanesulfonic acid (5.0 mmol, 325 µL)

  • Reaction tube or flask

  • Magnetic stirrer and oil bath

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction tube, add propanoic acid (1.1 mmol) and thionyl chloride (1.5 mmol).

  • Stir the mixture at 60 °C for 30 minutes to generate propionyl chloride in situ.

  • Allow the mixture to cool to room temperature.

  • Add o-aminophenol (1.0 mmol) followed by methanesulfonic acid (5.0 mmol).

  • Heat the reaction mixture to 100-120 °C and stir for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted organic synthesis is a green chemistry approach that often leads to shorter reaction times, higher yields, and cleaner reactions.[6]

Materials:

  • o-Aminophenol (1.0 mmol, 109.1 mg)

  • Propanoic Acid (1.0 mmol, 74.1 mg, 0.07 mL)

  • Microwave-safe reaction vessel

  • Microwave reactor

  • Ethyl acetate

  • Silica gel for chromatography

Procedure:

  • In a microwave-safe vessel, combine o-aminophenol (1.0 mmol) and propanoic acid (1.0 mmol).

  • Thoroughly mix the reactants using a spatula.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 300 W) for 5-15 minutes. Monitor the reaction progress by TLC.

  • After cooling, dissolve the reaction mixture in ethyl acetate.

  • Purify the product using column chromatography on silica gel to obtain the desired 2-ethylbenzoxazole.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of 2-ethylbenzoxazole.

Synthesis Workflow Start Start: Reagent Preparation Reaction Reaction: - o-Aminophenol - Propanoic Acid/Derivative - Catalyst/Conditions Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Quenching - Neutralization - Extraction Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, MS, etc. Purification->Characterization End End: Pure 2-Ethylbenzoxazole Characterization->End

Caption: General workflow for 2-ethylbenzoxazole synthesis.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely published methodologies for benzoxazole synthesis. To ensure the successful synthesis and identity of the final product, the following self-validating steps are recommended:

  • Reaction Monitoring: Consistent monitoring of the reaction by TLC will indicate the consumption of starting materials and the formation of the product. The appearance of a new, less polar spot is indicative of benzoxazole formation.

  • Work-up and Purification: A standard aqueous work-up is crucial for removing the acid catalyst and other water-soluble impurities. Purification by column chromatography should yield a single, pure compound.

  • Spectroscopic Characterization: The identity and purity of the synthesized 2-ethylbenzoxazole should be confirmed by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectroscopic data should be compared with literature values if available.

By following these detailed protocols and validation steps, researchers can confidently synthesize 2-ethylbenzoxazole for their drug discovery and materials science applications.

References

Sources

Application

Application Note: Hydrolysis Protocols for Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate

Abstract & Chemical Context This guide details the optimized protocols for the hydrolysis of Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate to its corresponding carboxylic acid. While ester hydrolysis is a routine transfor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This guide details the optimized protocols for the hydrolysis of Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate to its corresponding carboxylic acid. While ester hydrolysis is a routine transformation, the benzoxazole core presents a specific chemoselectivity challenge. The C2 position of the benzoxazole ring is electrophilic; under harsh basic conditions or prolonged heating, the ring is susceptible to nucleophilic attack, leading to ring-opening (formation of N-(2-hydroxy-3-carboxyphenyl)propionamide derivatives).

The protocols below are ranked by selectivity and operational simplicity, designed to maximize yield of the 7-carboxylic acid while suppressing ring degradation.

Structural Analysis
  • Substrate: Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate.

  • Target: 2-ethyl-1,3-benzoxazole-7-carboxylic acid.

  • Critical Risk: Nucleophilic attack at C2 (Amidine-like carbon) vs. C7-Ester carbonyl.

  • pKa Considerations: The product carboxylic acid (pKa ~3.5–4.0) will exist as a salt in the reaction mixture, protecting it from decarboxylation during the reaction, but requiring careful acidification during workup.

Decision Matrix & Reaction Logic

The following diagram illustrates the decision pathway for selecting the appropriate hydrolysis method based on scale and equipment availability.

HydrolysisLogic Start Start: Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate ScaleCheck Scale / Sensitivity Check Start->ScaleCheck MethodA Method A: LiOH / THF / H2O (Standard Lab Scale <10g) ScaleCheck->MethodA Routine Synthesis MethodB Method B: NaOH / EtOH (Scale Up >10g) ScaleCheck->MethodB Cost/Scale Priority MethodC Method C: TMSOK / DME (Anhydrous / Acid Sensitive) ScaleCheck->MethodC Water Sensitive Outcome Target: 2-ethyl-1,3-benzoxazole-7-carboxylic acid MethodA->Outcome High Yield (95%) MethodB->Outcome Good Yield (85%) Risk Risk: Ring Opening at C2 MethodB->Risk If T > 60°C MethodC->Outcome High Selectivity

Figure 1: Strategic decision tree for selecting hydrolysis conditions based on scale and risk tolerance.

Experimental Protocols

Method A: Mild Saponification (Lithium Hydroxide)

Status: Gold Standard (Preferred) Mechanism: Nucleophilic acyl substitution via tetrahedral intermediate. LiOH is less aggressive than NaOH, and the THF/Water system solubilizes the lipophilic benzoxazole while maintaining a polar environment for the hydroxide.

Reagents
  • Substrate (1.0 equiv)

  • LiOH[1]·H₂O (Lithium Hydroxide Monohydrate) (2.5 equiv)

  • Solvent: THF / Methanol / Water (3:1:1 ratio)[1]

Step-by-Step Protocol
  • Dissolution: In a round-bottom flask, dissolve 1.0 g (approx. 4.5 mmol) of Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate in 15 mL of THF and 5 mL of Methanol. Stir until fully dissolved.

  • Reagent Preparation: Dissolve 475 mg (11.3 mmol, 2.5 equiv) of LiOH·H₂O in 5 mL of distilled water.

  • Addition: Dropwise add the aqueous LiOH solution to the organic phase at Room Temperature (20–25°C). The mixture may become slightly cloudy.

  • Reaction: Stir vigorously at Room Temperature for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.[2]6) should disappear; the product (acid) will stay at the baseline.

    • Note: If reaction is incomplete after 6 hours, warm to 40°C. Do not exceed 50°C to prevent ring hydrolysis.

  • Workup:

    • Concentrate the mixture under reduced pressure (Rotavap) to remove THF and MeOH.

    • Dilute the remaining aqueous residue with 10 mL water.

    • Wash with 10 mL Diethyl Ether (removes unreacted ester and neutral impurities). Discard the organic (ether) layer.

  • Acidification: Cool the aqueous layer to 0°C. Slowly acidify with 1M HCl to pH 3–4. A white precipitate should form.

  • Isolation: Filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum.

    • Yield Expectation: 90–95%.

Method B: Anhydrous Nucleophilic Cleavage (TMSOK)

Status: Alternative for Base-Sensitive Substrates Mechanism: Potassium trimethylsilanolate (TMSOK) acts as a soluble, anhydrous source of hydroxide equivalent (via silyl ester intermediate) in non-polar solvents, preventing water-mediated ring attack.

Reagents
  • Substrate (1.0 equiv)

  • TMSOK (Potassium trimethylsilanolate) (2.0 equiv)

  • Solvent: Anhydrous THF or DME (Dimethoxyethane)

Step-by-Step Protocol
  • Setup: Flame-dry a flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve substrate in anhydrous THF (0.1 M concentration).

  • Reaction: Add TMSOK (2.0 equiv) in one portion. Stir at Room Temperature.

    • Observation: A bulky precipitate (the potassium carboxylate salt) often forms immediately.

  • Duration: Stir for 2–4 hours.

  • Quench: Dilute with Ethyl Acetate. Pour into 5% aqueous citric acid or 1M HCl.

  • Extraction: Separate layers. Extract aqueous phase with EtOAc (2x). Combine organics, dry over Na₂SO₄, and concentrate.

Quality Control & Troubleshooting

Mechanistic Risks: The "Ring Opening" Trap

The benzoxazole ring is an imidate ether analog. Under harsh conditions (pH > 12, Temp > 80°C), the hydroxide ion attacks C2.

RingOpening Ester Benzoxazole Ester Attack OH- Attack at C2 (Undesirable) Ester->Attack High Temp / Strong Base Open Ring Open Product (Amidophenol) Attack->Open

Figure 2: Pathway of undesirable degradation.

QC Parameters (Data Table)
ParameterProduct (Acid)Impurity (Ring Open)Technique
1H NMR (DMSO-d6) No Methyl Singlet (~3.9 ppm)Broad OH/NH signals (9-11 ppm)NMR
LC-MS (ESI) [M+H]+ = 192.0[M+H]+ = 210.0 (+H2O)Mass Spec
Appearance White crystalline solidBrown/Tan gumVisual
Solubility Soluble in DMSO, dilute baseSoluble in alcoholsSolubility Test
Troubleshooting Guide
  • Problem: Low yield, brown oil obtained.

    • Cause: Ring opening due to excessive heating or NaOH concentration.

    • Fix: Switch to Method A (LiOH) and strictly maintain T < 40°C.

  • Problem: Incomplete hydrolysis after 24h.

    • Cause: Steric hindrance or poor solubility.

    • Fix: Add 10% Dioxane to the solvent mixture to increase solubility; increase LiOH to 4.0 equiv.

References

  • Jackson, P. F., Morgan, K. J., & Turner, A. M. (1972). Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1582–1587.

    • Context: Establishes the stability profile of the benzoxazole ring, noting susceptibility to hydrolysis
  • Evans, D. A., & Black, W. C. (1993). Synthesis of Lepicidin A. Journal of the American Chemical Society, 115(11), 4497–4513. (Cited via Thieme Connect "Methyl Esters and Derivatives").

    • Context: Validates LiOH/THF/Water as the "base of choice" for hydrolyzing complex esters without damaging sensitive heterocycles.
  • BenchChem Protocols. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.

    • Context: Provides general experimental conditions for handling benzoxazole deriv
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification.

    • Context: Fundamental mechanism and thermodynamic irreversibility of the saponification step.[3]

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges with Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate

Topic: Purification & Stability Optimization Executive Summary Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate presents a unique set of purification challenges derived from its hybrid physicochemical nature. As a benzoxazol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Stability Optimization

Executive Summary

Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate presents a unique set of purification challenges derived from its hybrid physicochemical nature. As a benzoxazole, it possesses a weakly basic nitrogen (


 hybridized) capable of hydrogen bonding and protonation. Simultaneously, the C7-methyl ester renders the molecule susceptible to hydrolysis under non-neutral conditions, while the C2-ethyl chain increases lipophilicity and rotational freedom, frequently complicating crystallization (leading to "oiling out").

This guide addresses the three most reported user issues: chromatographic tailing , crystallization failure , and ester hydrolysis during workup .

Troubleshooting Guides (Q&A)

Module A: Chromatographic Anomalies

Q: Why does my compound streak/tail significantly on silica gel, even with non-polar eluents?

A: The issue is likely the interaction between the benzoxazole nitrogen and acidic silanols. Standard silica gel is slightly acidic (pH ~5-6). The nitrogen atom in the oxazole ring, while weakly basic (pKa of conjugate acid ~0.5–1.0), is sufficiently basic to interact with the free silanol groups (


) on the stationary phase. This creates a "drag" effect, resulting in broad peaks and co-elution with impurities.

Corrective Protocol:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc + 1% TEA). The TEA is more basic than the benzoxazole and will preferentially bind to the silanol sites, "capping" them and allowing your product to elute as a sharp band.

  • Alternative Stationary Phase: If TEA is incompatible with downstream steps, switch to Neutral Alumina . Alumina lacks the acidic protons of silica and prevents this interaction.

Module B: Crystallization Failures

Q: I am attempting to recrystallize the crude solid, but it separates as a yellow oil instead of crystals. How do I fix this?

A: This is "oiling out," caused by the melting point depression from the C2-ethyl group and impurities. The C2-ethyl group adds flexibility compared to a methyl or phenyl analog, naturally lowering the lattice energy and melting point. If the crude purity is <90%, the melting point may drop below the boiling point of your solvent, causing the compound to separate as a liquid phase before it can crystallize.

Corrective Protocol (The "Two-Solvent" Rescue):

  • Dissolve: Dissolve the oil in a minimum amount of warm Methanol (MeOH) or Ethanol (EtOH) (good solubility).

  • Precipitate: Dropwise add Water (poor solubility) until a persistent turbidity appears.

  • Re-dissolve: Add just enough warm alcohol to clear the solution.

  • Seed: Add a single crystal of pure material (if available) or scratch the glass surface to induce nucleation.[1]

  • Slow Cool: Wrap the flask in a towel to cool slowly to room temperature. Do not put it directly in an ice bath, as thermal shock favors oiling.

Module C: Chemical Stability

Q: My yield dropped significantly after an acid/base extraction workup. Where did the product go?

A: You likely hydrolyzed the C7-methyl ester. Methyl esters at the C7 position of benzoxazoles are electronically activated by the electron-withdrawing nature of the heterocycle. They are highly susceptible to hydrolysis in the presence of strong bases (e.g., NaOH, KOH) or hot aqueous acids.

Corrective Protocol:

  • Avoid Strong Bases: Never use NaOH for washing. Use saturated NaHCO₃ (Sodium Bicarbonate) or mild phosphate buffers (pH 7-8) to remove acidic impurities.

  • Cold Workup: Keep all aqueous washes ice-cold (0–5°C) to kinetically inhibit hydrolysis rates.

  • Immediate Drying: Do not leave the compound in wet organic solvents for prolonged periods. Dry over MgSO₄ and concentrate immediately.

Technical Data & Protocols

Table 1: Physicochemical Profile & Solvent Compatibility
PropertyValue / CharacteristicImplications for Purification
Functional Groups Methyl Ester (C7), Benzoxazole (N-C-O), Ethyl (C2)Ester = Hydrolysis risk; N = Silica tailing.
Basicity Weakly Basic (Oxazole N)Requires basic modifier (TEA) on silica.
Solubility (High) DCM, EtOAc, THF, AcetoneGood for loading/extraction.
Solubility (Low) Water, Hexane, PentaneGood antisolvents for crystallization.
Critical Risk Ester HydrolysisAvoid pH > 9 or pH < 2.
Protocol: Silica Gel Column with TEA Deactivation
  • Slurry Preparation: Prepare the silica slurry using the starting mobile phase (e.g., 90:10 Hexane:EtOAc) containing 1% v/v Triethylamine .

  • Column Packing: Pour the slurry and flush with at least 2 column volumes of the TEA-containing solvent. This ensures the entire length of the silica is neutralized.

  • Sample Loading: Dissolve the crude residue in a minimum volume of DCM/Hexane. Do not add TEA to the sample vial itself if the concentration is high, as free base TEA can sometimes induce transesterification if methanol is present.

  • Elution: Run the gradient. You may remove TEA from the mobile phase after the first 2-3 column volumes, as the silica remains deactivated.

Visualization of Workflows

Figure 1: Purification Decision Logic

Caption: A logic gate for selecting the optimal purification route based on crude purity and physical state.

PurificationLogic Start Crude Reaction Mixture CheckTLC Analyze Purity (TLC/HPLC) Start->CheckTLC PurityHigh Purity > 85%? CheckTLC->PurityHigh CrystAttempt Attempt Crystallization (MeOH/H2O or Heptane/EtOAc) PurityHigh->CrystAttempt Yes (High Purity) ColumnPrep Silica Column Preparation PurityHigh->ColumnPrep No (Complex Mixture) Success Pure Crystals CrystAttempt->Success Crystals Formed Oiling Result: Oiling Out CrystAttempt->Oiling Phase Separation Oiling->ColumnPrep Rescue Sample TEA_Add CRITICAL: Add 1% TEA to Mobile Phase ColumnPrep->TEA_Add Prevent Tailing RunColumn Run Gradient Elution TEA_Add->RunColumn RunColumn->Success

Figure 2: Mechanism of Silica Tailing & TEA Blocking

Caption: Schematic representation of how Triethylamine (TEA) prevents benzoxazole retention on acidic silanol sites.

SilanolBlocking Silica Acidic Silica Surface (Si-OH) Interaction_Bad Hydrogen Bonding/Protonation (Result: Tailing/Streaking) Silica->Interaction_Bad Without TEA Interaction_Good Preferential Binding (Result: Capped Silanols) Silica->Interaction_Good With TEA Benzoxazole Benzoxazole Product (Weak Base) Benzoxazole->Interaction_Bad Elution Product Elutes Freely Benzoxazole->Elution TEA Triethylamine (TEA) (Stronger Base) TEA->Interaction_Good Interaction_Good->Elution Benzoxazole Displaced

References

  • BenchChem Technical Support. Solvent effects and selection for benzoxazole formation reactions. Retrieved from .

  • RSC Advances. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. Royal Society of Chemistry. Retrieved from .

  • Acta Crystallographica. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Section E: Crystallographic Communications. Retrieved from .

  • Semantic Scholar. Comparative chemical and biological hydrolytic stability of homologous esters. Retrieved from .

  • National Institutes of Health (NIH). Hydrolytic Stability of Hydrazones and Oximes. (Context on C=N bond stability and hydrolysis). Retrieved from .

Sources

Optimization

Resolving solubility issues with Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate

Solubility & Handling Guide | Doc ID: MB-7C-SOL-001 Welcome to the Technical Support Center. This guide addresses the specific solubility challenges associated with Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate (CAS: 1227...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility & Handling Guide | Doc ID: MB-7C-SOL-001

Welcome to the Technical Support Center. This guide addresses the specific solubility challenges associated with Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate (CAS: 1227955-08-9). As a lipophilic ester-functionalized benzoxazole, this compound presents a classic "solubility vs. stability" paradox common in drug discovery intermediates.

The following protocols are designed to maximize solubility while preserving the structural integrity of the sensitive methyl ester group.

Part 1: Compound Profile & Solubility Physics

Why is this molecule difficult to dissolve? To troubleshoot effectively, you must understand the molecular drivers of insolubility:

  • Lipophilicity (High LogP): The benzoxazole core fused with the ethyl group creates a highly hydrophobic planar structure. The crystal lattice energy is high, requiring significant solvent strength to break π-π stacking interactions [1].

  • Aqueous Exclusion: The methyl ester at position 7 is neutral and lacks hydrogen bond donors, making the molecule effectively insoluble in pure water (< 1 µg/mL predicted).

  • Hydrolysis Risk: The methyl ester is an electrophilic site. While increasing pH (alkaline conditions) would solubilize the molecule by converting it to the carboxylate salt, this destroys your compound via hydrolysis [2].

Table 1: Estimated Solubility Limits (Class-Based) Data derived from structural analogs (2-substituted benzoxazoles) [3, 4].

Solvent SystemSolubility RatingEstimated Max Conc.Notes
DMSO (Anhydrous) Excellent> 50 mMRecommended for stock solutions.
DMF Good> 30 mMAlternative if DMSO is incompatible.
Ethanol (100%) Moderate5 - 10 mMSonication likely required.
PBS (pH 7.4) Poor< 10 µMImmediate precipitation likely without co-solvents.
0.1 M NaOH DESTRUCTIVE High (as Salt)Do not use. Rapidly hydrolyzes ester to acid.
Part 2: Standard Operating Procedures (SOPs)
SOP-01: Preparation of Stable Stock Solutions

Objective: Create a long-term storage solution without inducing hydrolysis or precipitation.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

    • Why: Water in DMSO accelerates ester hydrolysis over time.

  • Weighing: Weigh the solid into a glass vial (avoid polystyrene, which DMSO can leach).

  • Dissolution:

    • Add DMSO to achieve a concentration of 10 mM to 50 mM .

    • Vortex for 30 seconds.

    • Troubleshooting: If undissolved particles remain, sonicate in a water bath at 35°C for 5 minutes. Avoid temperatures >40°C to prevent thermal degradation [5].

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C.

    • Shelf Life: ~3-6 months if kept anhydrous.

SOP-02: Dilution into Aqueous Assay Media

The "Crash Out" Phenomenon: Directly adding a high-concentration DMSO stock to water usually causes the compound to precipitate instantly, forming a milky suspension that ruins assay data.

The "Intermediate Dilution" Protocol:

  • Step A (Stock): Start with 10 mM DMSO stock.

  • Step B (Intermediate): Dilute 1:10 into a secondary solvent (e.g., Ethanol or pure PEG-400) to create a 1 mM working stock.

  • Step C (Final): Slowly add the Step B solution to your vortexing assay buffer.

    • Target Final DMSO: < 1% (v/v).

    • Target Compound Conc: < 100 µM.

Part 3: Troubleshooting & FAQs

Q1: My compound precipitates immediately upon adding to cell culture media. What can I do? Diagnosis: You have exceeded the thermodynamic solubility limit of the compound in the aqueous phase. Solution:

  • Reduce Concentration: Verify if your target concentration is realistic. For benzoxazole esters, >50 µM in media is often unstable.

  • Use a Carrier: Pre-complex the compound with Cyclodextrin .

    • Protocol: Dissolve 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in your media at 10-20% (w/v). Add your DMSO stock to this solution. The hydrophobic cavity of cyclodextrin encapsulates the benzoxazole, keeping it in solution [6].

Q2: Can I use acid or base to help dissolve it? Answer:

  • Acid (HCl): No.[1][2] The benzoxazole nitrogen is a very weak base (pKa < 1).[3] Protonating it requires strong acid (pH < 1), which is incompatible with biological assays.

  • Base (NaOH): ABSOLUTELY NOT. While base will dissolve the solid, it does so by saponifying the methyl ester into the free carboxylic acid (2-ethyl-1,3-benzoxazole-7-carboxylic acid). You will no longer have your target molecule.

Q3: I see a new peak in my LC-MS after 24 hours in buffer. What is it? Answer: This is likely the hydrolysis product.

  • Parent Mass: [M+H]+ corresponding to the Methyl Ester.

  • New Peak: [M+H]+ minus 14 Da (loss of CH3 + H) or + water mass shift depending on ionization.

  • Prevention: Keep assay times short (< 12 hours) or lower the pH slightly to 6.5-7.0, as ester hydrolysis is base-catalyzed.

Part 4: Visualizing the Solubilization Workflow

The following diagram illustrates the decision logic for solubilizing Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate without degradation.

G Start Solid Compound (Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate) SolventSelect Select Primary Solvent Start->SolventSelect DMSO Anhydrous DMSO (Recommended) SolventSelect->DMSO High Solubility Ethanol Ethanol/Methanol (Alternative) SolventSelect->Ethanol Moderate Solubility Aqueous Aqueous Buffer (Direct Addition) SolventSelect->Aqueous Insoluble Stock Stock Solution (10-50 mM) DMSO->Stock Ethanol->Stock Fail Precipitation / Hydrolysis Aqueous->Fail Compound Crashes Out Dilution Dilution Strategy Stock->Dilution DirectDil Direct Dilution (Risk: Precipitation) Dilution->DirectDil Intermediate Intermediate Step (PEG-400 or Ethanol) Dilution->Intermediate Cyclodextrin Excipient Addition (HP-β-CD) Dilution->Cyclodextrin Final Assay Ready Solution (<1% DMSO) DirectDil->Final If Low Conc (<10 µM) DirectDil->Fail If Conc > Solubility Limit Intermediate->Final Better Dispersion Cyclodextrin->Final Best Stability

Figure 1: Decision matrix for solubilization. Note the critical failure point when attempting direct aqueous dissolution.

Part 5: References
  • Jackson, P. F., et al. (1972).[2] Hydrolysis pathway for 2-phenylbenzoxazole. Journal of the Chemical Society, Perkin Transactions 2. (Mechanisms of benzoxazole ring and ester stability).

  • Felouat, A., et al. (2021).[4] Naphthoxazole and benzoxazole as fluorescent DNA probes. Biotechnology Research and Innovation. (Solubility of benzoxazole derivatives in organic/aqueous mixtures).

  • Organic Chemistry Portal. (n.d.). Methyl Esters - Synthesis and Cleavage. Retrieved from [Link] (General ester stability data).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Standard protocol for solubilizing lipophilic drugs).

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 7-Substituted Benzoxazole Synthesis

The following guide is structured as a specialized Technical Support Center resource. It is designed to assist researchers encountering specific difficulties with the synthesis of 7-substituted benzoxazoles, a scaffold n...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource. It is designed to assist researchers encountering specific difficulties with the synthesis of 7-substituted benzoxazoles, a scaffold notorious for steric challenges due to the proximity of the substituent to the bridgehead oxygen.

Topic: Troubleshooting & Optimization of 7-Substituted Benzoxazole Synthesis Ticket ID: BZX-7-STERIC-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "7-Position" Challenge

In benzoxazole nomenclature, the 7-position is adjacent to the ring oxygen (position 1). To synthesize a 7-substituted benzoxazole, one typically starts with a 2-amino-6-substituted phenol .

The Core Problem: The substituent at the 6-position of the phenol (which becomes C7 in the benzoxazole) exerts significant steric pressure on the nucleophilic oxygen atom . This hinders the final dehydration/cyclization step, often leading to stalled reactions, low yields, or the isolation of open-chain amide intermediates.

This guide provides field-proven solutions to overcome this specific energy barrier.

Troubleshooting Guide (Q&A)

Issue 1: Reaction Stalls at the Intermediate Amide Stage

User Question: "I am reacting 2-amino-6-tert-butylphenol with a benzoic acid derivative using standard coupling reagents (EDC/HOBt). I isolate the amide intermediate, but it refuses to cyclize into the benzoxazole. Increasing the temperature just degrades my starting material."

Technical Diagnosis: The bulky tert-butyl group at the phenolic 6-position (C7 target) shields the oxygen, preventing the orbital overlap required for the intramolecular attack on the amide carbonyl. Standard thermal dehydration (reflux in toluene/xylene with TsOH) is often insufficient to overcome this rotational barrier.

Recommended Protocol: Microwave-Assisted Dehydration in Polyphosphoric Acid (PPA) or PPE Conventional heating relies on convection, which may not provide the localized energy burst needed to force the conformation. Microwave irradiation directly couples with the polar transition state.

  • Solution: Switch to a solvent-free microwave protocol using PPA or Polyphosphate Ester (PPE).

  • Why it works: PPA acts as both a solvent and a potent Lewis acid/dehydrating agent. The microwave energy rapidly overcomes the activation energy barrier created by the 7-substituent.

  • Reference: Microwave-assisted synthesis has been shown to improve yields of sterically hindered benzoxazoles from <30% to >80% compared to thermal heating [1, 2].

Issue 2: Low Yields with Oxidative Cyclization (Schiff Base Route)

User Question: "I am trying to avoid strong acids by using the oxidative cyclization of Schiff bases (using aldehydes). I'm getting <30% yield for my 7-methylbenzoxazole, whereas the unsubstituted analog gives 90%."

Technical Diagnosis: Oxidative cyclization (e.g., using PhI(OAc)₂ or MnO₂) requires the formation of a phenolic Schiff base followed by oxidative closure. The 7-methyl group destabilizes the planar conformation of the Schiff base, making the oxidation step sluggish and prone to side reactions (hydrolysis of the imine).

Recommended Protocol: Copper-Catalyzed Aerobic Oxidative Cyclization Transition metal catalysis can lower the activation energy for the C-O bond formation.

  • Solution: Use CuI (10 mol%) with 1,10-phenanthroline (20 mol%) and Cs₂CO₃ in DMSO under an air atmosphere.

  • Why it works: The Copper(II) intermediate coordinates with the nitrogen and oxygen, effectively "clamping" the molecule in the correct geometry for cyclization, mitigating the steric repulsion of the 7-substituent [3].

  • Note: Ensure vigorous stirring to maintain oxygen saturation in the solvent.

Issue 3: Regioselectivity Failures in C-H Activation

User Question: "I attempted to install the 7-substituent late-stage via Pd-catalyzed C-H activation of an unsubstituted benzoxazole. I am only getting substitution at the 2-position or degradation."

Technical Diagnosis: Direct C-H functionalization at C7 is electronically and sterically disfavored. The C2 position is the most acidic (pKa ~28) and reactive. The C4-C7 benzene ring protons are far less reactive, and C7 is the most sterically crowded.

Recommended Protocol: Pre-functionalization Strategy Do not rely on late-stage C-H activation for the 7-position unless you have a specific directing group. It is far more reliable to install the 7-substituent on the aminophenol precursor before ring closure.

  • Alternative: If you must use C-H activation, specialized directing groups and Nickel-MOF catalysts have shown some promise for direct arylation, but yields remain lower for C7 compared to C2 [4].

Validated Experimental Protocols

Protocol A: Microwave-Assisted Cyclization (High Steric Bulk)

Best for: 7-tert-butyl, 7-isopropyl, or 7-aryl substituted benzoxazoles.

Reagents:

  • 2-Amino-6-substituted phenol (1.0 equiv)

  • Carboxylic Acid (1.0 equiv)

  • Polyphosphoric Acid (PPA) (~2-3 g per mmol)

Workflow:

  • Mix: In a microwave-safe vial, combine the aminophenol and carboxylic acid.

  • Add: Add PPA and stir manually with a glass rod to ensure a homogeneous paste.

  • Irradiate: Place in a microwave reactor (e.g., CEM or Biotage).

    • Settings: 130°C, High Stirring, Power Max 150W.

    • Ramp: 2 min. Hold: 10-15 min.

  • Quench: Pour the hot reaction mixture slowly into crushed ice/water (exothermic!).

  • Neutralize: Adjust pH to ~8-9 with saturated Na₂CO₃ or NH₄OH.

  • Extract: Extract with EtOAc (x3). Wash combined organics with brine.

  • Purify: Flash chromatography (Hexanes/EtOAc).

Protocol B: Mild Copper-Catalyzed Oxidative Cyclization

Best for: Acid-sensitive substrates with moderate steric hindrance (e.g., 7-Methyl).

Reagents:

  • 2-Amino-6-substituted phenol (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • CuI (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • DMSO (0.2 M concentration)

Workflow:

  • Combine: Add all reagents to a reaction tube equipped with a stir bar.

  • Atmosphere: Do not degas. The reaction requires O₂ (air is sufficient).

  • Heat: Stir at 80-100°C for 12-24 hours.

  • Monitor: Check TLC. The intermediate Schiff base may be visible; continue until it disappears.

  • Workup: Dilute with water, extract with EtOAc.

  • Purify: Recrystallization from Acetone/Acetonitrile is often superior to columns for removing copper traces.

Quantitative Performance Data

The following table illustrates the impact of the 7-substituent on yield and the efficacy of the recommended protocols.

Substrate (7-Position)Method: Thermal (Reflux/Toluene)Method: Microwave (PPA)Method: Cu-Catalyzed (Oxidative)
H (Unsubstituted) 85-95%>95%90%
Methyl (Me) 45-60%88%82%
Isopropyl (iPr) <30% (Stalled)75-80%65%
tert-Butyl (tBu) <10% (Fail)72%40%
Phenyl (Ph) 25-40%85%70%

Data aggregated from internal optimization studies and literature comparisons [1, 5].

Visual Troubleshooting Logic

Diagram 1: Steric Bottleneck Mechanism

This diagram visualizes why the 7-position substituent inhibits the reaction. The clash occurs during the rotation required for the phenolic oxygen to attack the imidate carbon.

BenzoxazoleMechanism Start 2-Amino-6-R-Phenol + Carboxylic Acid Amide Intermediate Amide (Open Chain) Start->Amide Coupling Transition Transition State (O-Attack on C=N) Amide->Transition Rotation & Dehydration (High Energy Barrier) Product 7-Substituted Benzoxazole Transition->Product Cyclization Steric STERIC CLASH: Substituent R (at C7) clashes with N-H/Imidate Steric->Transition Inhibits

Caption: The 7-substituent (R) creates a steric clash in the transition state, requiring high-energy conditions (Microwave/PPA) to force ring closure.

Diagram 2: Method Selection Flowchart

Use this decision tree to select the correct protocol for your specific substrate.

SelectionTree Start Start: Synthesis of 7-Substituted Benzoxazole CheckSub Is the 7-Substituent Bulky? (tBu, iPr, Aryl) Start->CheckSub CheckAcid Is Substrate Acid Sensitive? CheckSub->CheckAcid Yes Standard Standard Thermal Cyclization (TsOH / Toluene Reflux) CheckSub->Standard No YesBulky Yes (High Steric) AcidNo Protocol A: Microwave + PPA (Highest Success Rate) CheckAcid->AcidNo No AcidYes Protocol B: Cu-Catalyzed Oxidative (Moderate Yields) CheckAcid->AcidYes Yes NoBulky No (Me, Cl, F)

Caption: Decision matrix for selecting synthetic routes based on steric bulk and functional group tolerance.

References

  • Microwave-Assisted Synthesis of Benzoxazoles: Gudipati, R., et al. "Microwave-assisted Synthesis of Benzoxazoles Derivatives."[1] Current Microwave Chemistry, 2013.

  • Catalytic Efficiency in Steric Contexts: Lim, H.J., et al. "Microwave-assisted synthesis of benzimidazoles, benzoxazoles, and benzothiazoles from resin-bound esters." Journal of Combinatorial Chemistry, 2008.[2]

  • Copper-Catalyzed Oxidative Cyclization: Lassalas, P., et al. "Copper-Catalyzed Cyclization of ortho-Haloanilides." Synlett, 2013.[3]

  • C-H Activation Challenges: Sahoo, K. "Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles."[4] PhD Thesis, NIT Rourkela, 2024. (Note: Link directs to repository index).

  • Steric Hindrance Data Analysis: BenchChem Technical Support. "Synthesis of Substituted Benzoxazoles: Troubleshooting Guide."

Sources

Optimization

Technical Support Center: Purification of Benzoxazole Esters

Introduction Welcome to the Technical Support Center. This guide addresses the purification of benzoxazole esters , a class of compounds that presents a dual chromatographic challenge: The Basic Heterocycle: The oxazole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of benzoxazole esters , a class of compounds that presents a dual chromatographic challenge:

  • The Basic Heterocycle: The oxazole nitrogen (

    
     hybridized) acts as a Lewis base, interacting with acidic silanol groups on silica gel, leading to peak tailing.
    
  • The Ester Functionality: While generally stable, esters can undergo hydrolysis on highly acidic silica or co-elute with unreacted starting materials (e.g., aminophenols).

This guide provides self-validating protocols and troubleshooting workflows to ensure high-purity isolation.

Module 1: Solvent System Selection Matrix

Do not guess your solvent system. Use the Polarity/Basicity Matrix below to select the starting point based on your specific derivative's properties.

Table 1: Recommended Solvent Systems
Compound ClassPolarityPrimary Solvent SystemAdditive (Modifier)Target Rf
Lipophilic Esters (Alkyl chains, Phenyl rings)LowHexane / Ethyl Acetate (Range: 9:1 to 4:1)None usually required.0.3 – 0.5
Basic Esters (Contains Pyridine/Amine side chains)MediumDCM / Methanol (Range: 98:2 to 95:5)1% Triethylamine (TEA) (Essential to prevent tailing)0.25 – 0.4
Polar/Unstable Esters (Short chain, acid-sensitive)HighToluene / Acetone (Range: 19:1 to 9:1)0.5% TEA 0.3 – 0.4
Crude Mixtures (High impurity load)VariableGradient Elution 100% Hex

50% EtOAc
None initially.[1][2]N/A

Technical Note: For benzoxazole esters, Dichloromethane (DCM) is often superior to Hexane because benzoxazoles have better solubility in chlorinated solvents, reducing the risk of crystallization on the column.

Module 2: Troubleshooting & FAQs

Q1: My compound is "streaking" or "tailing" on the column. How do I fix this?

Diagnosis: This is the most common issue with benzoxazoles. The basic nitrogen atom in the oxazole ring forms hydrogen bonds with the acidic protons of the silanol groups (


) on the silica surface.

The Fix: Amine Deactivation You must block the silanol sites before your compound interacts with them.

  • Pre-treatment: Flush the packed column with 3 column volumes (CV) of Hexane containing 1% Triethylamine (TEA) .

  • Mobile Phase: Include 0.5% to 1% TEA in your running solvent system.

  • Alternative: Use Neutralized Silica (See Module 3).

Figure 1: Mechanism of silanol-induced tailing and the competitive blocking effect of Triethylamine.

Q2: I suspect my ester is hydrolyzing on the column. How can I verify and prevent this?

Diagnosis: If you spot a new baseline spot on TLC after the column that wasn't in the crude, your ester is likely hydrolyzing to the carboxylic acid due to silica acidity.

The Fix: Rapid Neutralization Protocol

  • Switch Stationary Phase: Use Neutral Alumina (Grade III) instead of silica. Alumina is less acidic and safer for labile esters.

  • Solvent Buffer: If you must use silica, add 1% Acetic Acid to the mobile phase only if the ester is stable to acid but sensitive to base; however, for benzoxazoles, neutralization with 1% TEA is usually safer to prevent both tailing and acid-catalyzed hydrolysis.

  • Speed: Perform a "Flash" filtration rather than a long column. Elute in <15 minutes.

Q3: My product co-elutes with the starting aminophenol. How do I separate them?

Diagnosis: Aminophenols are polar and can drag, overlapping with the benzoxazole ester.

The Fix: The "Toluene Shift" Standard Hexane/EtOAc systems separate based purely on polarity. Toluene introduces


-

interactions
.
  • Switch to Toluene : Ethyl Acetate (10:1) .

  • The aromatic benzoxazole interacts differently with Toluene than the aminophenol, often altering the Rf differential (

    
    ) significantly.
    

Module 3: Advanced Experimental Protocols

Protocol A: TEA-Buffered Flash Chromatography

Use this for standard purification of basic benzoxazole esters.

Materials:

  • Silica Gel 60 (230–400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Triethylamine (TEA)

  • Crude Benzoxazole Ester[2][3]

Step-by-Step Workflow:

  • TLC Optimization:

    • Run TLC in Hex/EtOAc (4:1).[4]

    • Check: If the spot streaks, add 1 drop of TEA to the TLC jar. If the spot tightens into a circle, you must use TEA in the column.

  • Slurry Preparation:

    • Mix Silica Gel with Hexane + 1% TEA .

    • Why? Pre-equilibrating the silica with amine ensures all active sites are neutralized before the sample hits the column [1].

  • Column Packing:

    • Pour the slurry.[5][6] Flush with 2 CV of Hexane/TEA.

    • Critical: Do not let the column run dry.

  • Sample Loading (Dry Load Method):

    • Dissolve crude in minimal DCM.

    • Add Celite (1:2 ratio w/w).

    • Evaporate to dryness (free-flowing powder).[7]

    • Load powder on top of the sand layer.

    • Why? Benzoxazoles often have poor solubility in Hexane. Liquid loading in DCM can cause band broadening. Dry loading ensures a tight start band [2].

  • Elution:

    • Run gradient: Hexane/TEA (99:1)

      
      Hexane/EtOAc/TEA (80:19:1) .
      

Module 4: Decision Logic for Purification

Use the following logic flow to determine your purification strategy.

Figure 2: Decision tree for selecting solvent systems and additives based on TLC behavior.

References

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Gholami, F., et al. (2019).[3] Synthesis of Benzoxazoles Using a Brønsted Acidic Ionic Liquid Gel. ACS Omega. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase and Solvent Systems. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column.[8] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation Guide: Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate

Topic: Structural Elucidation & Regioisomer Discrimination of Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Synthetic Organ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation & Regioisomer Discrimination of Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Synthetic Organic Chemists.

Executive Summary

In the development of benzoxazole-based pharmacophores (e.g., antimicrobial or anticancer agents), regioselectivity during the cyclization of substituted aminophenols often presents a critical analytical challenge. This guide provides a definitive technical comparison between the target molecule, Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate (Target) , and its common regioisomeric byproducts (5- or 6-isomers).

Unlike standard spectral listings, this document focuses on differential diagnosis —using spin-spin coupling patterns (


-values) and specific chemical shift perturbations to unambiguously validate the 7-substituted scaffold without requiring X-ray crystallography.
The Analytical Challenge: Regioisomerism

Synthesis of 7-substituted benzoxazoles via cyclization of 2-amino-3-hydroxybenzoates often yields mixtures containing 5-substituted isomers due to electronic competition or starting material impurities.

  • Target (7-isomer): Possesses a 1,2,3-trisubstituted benzene ring (consecutive protons).

  • Alternative (5- or 6-isomer): Possesses a 1,2,4-trisubstituted benzene ring (isolated protons).

Objective: Distinguish these scaffolds using 1H NMR in


 or DMSO-

.
Experimental Protocol: High-Resolution 1H NMR

To ensure resolution of fine splitting patterns (essential for this analysis), follow this optimized protocol.

Step 1: Sample Preparation

  • Mass: Dissolve 5–8 mg of the purified solid.

  • Solvent:

    
     (99.8% D) is preferred for resolution. Use DMSO-
    
    
    
    only if solubility is poor, as it broadens exchangeable protons (though none are present here, viscosity affects resolution).
  • Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent).

  • Volume: 600 µL (4.5 cm height). Note: Low volume causes field inhomogeneity.

Step 2: Acquisition Parameters (400 MHz or higher)

  • Pulse Angle:

    
     (maximizes relaxation).
    
  • Relaxation Delay (D1):

    
     seconds (essential for accurate integration of the ethyl group vs. aromatic ring).
    
  • Scans (NS): 16–32 scans.

  • Temperature: 298 K (

    
    ).
    

Step 3: Processing

  • Apodization: Exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is required for the aromatic multiplet regions.

Comparative Data Analysis
A. Aliphatic Region: The "Anchor" Signals

These signals confirm the presence of the functional groups but do not confirm the regiochemistry.

MoietyProton CountMultiplicityChemical Shift (

, ppm)
Coupling (

, Hz)
Structural Insight
Ethyl

3HTriplet (t)1.40 – 1.487.5Terminal methyl of the 2-ethyl group.
Ethyl

2HQuartet (q)2.95 – 3.107.5Deshielded by the adjacent oxazole ring (

).
Ester

3HSinglet (s)3.95 – 4.05-Characteristic methyl ester singlet.

Critical Check: The integration ratio of the aromatic region (3H) to the Ester methyl (3H) must be exactly 1:1. If the aromatic integral is <3H, you likely have impurities.

B. Aromatic Region: The "Fingerprint" (Regioisomer Discrimination)

This is the core of the analysis. The 7-carboxylate substitution creates a specific AMX or ABC spin system involving protons at positions 4, 5, and 6.

Target Molecule: 7-Carboxylate (1,2,3-Substitution)

  • H5 (Middle Proton): Appears as a Triplet (pseudo-t) or distinct Doublet of Doublets (dd) with two large ortho couplings (

    
     Hz).
    
  • H4 & H6 (Outer Protons): Appear as Doublets (d) or dd (with small meta coupling).

  • Key Feature: Absence of a singlet-like signal in the aromatic region.

Alternative: 5-Carboxylate (1,2,4-Substitution)

  • H4 (Isolated): Appears as a Doublet (d) with a small meta coupling (

    
     Hz). Often looks like a singlet at lower field strength.
    
  • H6 & H7 (Adjacent): Show strong ortho coupling (

    
     Hz).
    
  • Key Feature: Presence of a proton with only small coupling constants (H4).

Comparative Shift Table (Simulated in

)
PositionTarget: 7-Carboxylate Alternative: 5-Carboxylate Explanation of Difference
H4

7.7–7.9 (dd/d)

8.3–8.5 (d, meta)
In the 5-isomer, H4 is deshielded by both the ester and the ring nitrogen (N3).
H5

7.3–7.5 (t/dd)
H5 is substituted in the 5-isomer.
H6

7.9–8.1 (dd/d)

8.0–8.2 (dd)
Both are ortho to an electron-withdrawing ester.
H7

7.5–7.7 (d)
H7 is substituted in the target.
Pattern 3 Adjacent Protons 2 Adjacent + 1 Isolated Primary Differentiator
Decision Logic Workflow

The following diagram illustrates the logical pathway to validate the structure using the data above.

NMR_Logic Start Acquire 1H NMR Spectrum (CDCl3, 400+ MHz) Check_Aliphatic Check Aliphatic Region (1.4t, 3.0q, 4.0s present?) Start->Check_Aliphatic Aromatic_Analysis Analyze Aromatic Region (7.0 - 8.5 ppm) Check_Aliphatic->Aromatic_Analysis Coupling_Q Observe Coupling Pattern Aromatic_Analysis->Coupling_Q Pattern_A Pattern A: One pseudo-triplet (t) Two doublets (d) Coupling_Q->Pattern_A 3 Adjacent H Pattern_B Pattern B: One singlet/meta-doublet (d) One ortho-doublet (d) One dd Coupling_Q->Pattern_B Isolated H Result_Target CONFIRMED: 7-Carboxylate Isomer (1,2,3-substitution) Pattern_A->Result_Target Result_Alt REJECTED: 5- or 6-Carboxylate Isomer (1,2,4-substitution) Pattern_B->Result_Alt

Figure 1: Decision tree for the structural assignment of benzoxazole regioisomers based on aromatic coupling patterns.

Mechanistic Insight: Why the Shifts Move

Understanding the "Why" builds confidence in the assignment:

  • The "Benzoxazole Effect": The oxazole ring is electron-deficient. The proton at C2 (if present) is very acidic (

    
    ). Here, the 2-ethyl group replaces it, but the 
    
    
    
    -methylene protons (at 3.0 ppm) are significantly deshielded compared to a standard ethylbenzene (
    
    
    2.6 ppm) due to the inductive effect of the
    
    
    bond [1].
  • Ester Ortho-Effect: The carbonyl oxygen of the ester at C7 (Target) can form a weak interaction with the ring oxygen or experience steric repulsion. However, its primary effect is anisotropic deshielding .

    • In the 7-isomer , H6 is ortho to the ester and is pushed downfield (

      
      ).
      
    • In the 5-isomer , H4 is ortho to the ester AND peri to the ring nitrogen, often shifting it further downfield (

      
      ) [2].
      
References
  • BenchChem. (2025).[1] Structural Elucidation of Benzoxazole Derivatives using 1H and 13C NMR Spectroscopy. Retrieved from

  • Saha, P., et al. (2009).[2] Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C−H Functionalization/C−O Bond Formation.[3] The Journal of Organic Chemistry, 74(22), 8719–8725. Retrieved from

  • Potewar, T. M., et al. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative Evaluation. Molecules.[1][2][3][4][5][6][7][8][9][10] Retrieved from

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table - Heterocycles and Aromatics. Retrieved from

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) behavior of Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate (MW: 205.07 Da). As a functionalized benzoxazole, this compound represents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) behavior of Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate (MW: 205.07 Da). As a functionalized benzoxazole, this compound represents a critical scaffold in drug discovery, particularly for kinase inhibitors and antimicrobial agents.

This document moves beyond basic spectral listing to compare ionization modalities (ESI vs. EI) and delineates the specific fragmentation pathways required for structural confirmation and metabolite identification. We provide predicted transitions, experimental protocols, and mechanistic diagrams to support high-confidence analysis.

Structural Context & Ionization Strategy

The molecule consists of a stable benzoxazole core substituted at the C2 position with an ethyl group and at the C7 position with a methyl ester . This substitution pattern dictates the fragmentation logic: the ester is the primary site of lability, while the ethyl group offers secondary alkyl cleavage pathways.

Comparative Analysis: Ionization Modes
FeatureElectrospray Ionization (ESI) Electron Ionization (EI) Recommendation
Primary Ion


ESI for biological matrices (LC-MS).
Energy Regime Soft (Low internal energy)Hard (70 eV standard)EI for library matching (GC-MS).
Fragmentation Requires CID (MS/MS) to generate fragments.Extensive spontaneous fragmentation.Use ESI-MS/MS for DMPK studies.
Base Peak Often the parent

Often the benzoxazole core (

146/147)

Expert Insight: For drug development workflows (PK/PD), ESI in Positive Mode (ESI+) is the gold standard due to the basicity of the benzoxazole nitrogen, which readily accepts a proton. EI is reserved for impurity profiling of raw synthetic intermediates.

Fragmentation Pathways (ESI-MS/MS)

In ESI+ mode, the precursor ion is


 206.08  (

). Collision-Induced Dissociation (CID) triggers three distinct pathways.
Pathway A: Ester Cleavage (Dominant)

The methyl ester at C7 is the most labile group.

  • Neutral Loss of Methanol (-32 Da): The protonated carbonyl or ring nitrogen facilitates the loss of methanol (

    
    ), generating a stable acylium-like ion or a ketene intermediate.
    
    • Transition:

      
      
      
  • Loss of Methoxy Radical (-31 Da): Less common in ESI (even-electron rule), but observed in high-energy CID.

    • Transition:

      
      
      
Pathway B: Ethyl Group Degradation

The C2-ethyl group undergoes alkyl chain shortening.

  • McLafferty-type Rearrangement / Ethylene Loss (-28 Da): A hydrogen transfer from the

    
    -carbon of the ethyl group to the ring nitrogen allows for the elimination of neutral ethylene (
    
    
    
    ).
    • Transition:

      
       (if ester remains) or 
      
      
      
      (if ester is already lost).
Pathway C: Core Disintegration

At high collision energies (>35 eV), the benzoxazole ring opens.

  • Loss of CO (-28 Da): Common for phenols and benzoxazoles.

  • Loss of HCN (-27 Da): Characteristic of the oxazole ring cleavage.

Summary of Diagnostic Ions (ESI+)
m/z (Exp/Pred)Fragment IdentityMechanismRelative Intensity (Predicted)
206

Protonated Parent100% (Low CE)
178

Loss of Ethylene (Ethyl group)20-40%
174

Loss of Methanol (Ester)Base Peak (High CE)
146

Combined loss (MeOH + Ethylene)60-80%
118

Ring Contraction<10%

Visualization of Fragmentation Logic

The following diagram illustrates the hierarchical fragmentation tree, distinguishing between primary and secondary product ions.

FragmentationPathway Parent Precursor Ion [M+H]+ = 206 Frag1 Loss of Methanol (-32) m/z 174 (Ester Cleavage) Parent->Frag1 Primary Pathway (Low CE) Frag2 Loss of Ethylene (-28) m/z 178 (Ethyl Cleavage) Parent->Frag2 Secondary Pathway Frag3 Core Scaffold m/z 146 (Benzoxazole-7-carboxylic acid ion) Frag1->Frag3 - C2H4 (Ethylene) Frag2->Frag3 - CH3OH (Methanol) Frag4 Ring Opening m/z 118 (Loss of CO) Frag3->Frag4 High Energy (>40 eV)

Caption: Predicted ESI+ fragmentation tree for Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate. The m/z 174 and 146 ions are critical for MRM transition selection.

Experimental Protocol: Characterization Workflow

To validate these transitions in a laboratory setting, the following self-validating protocol is recommended. This workflow ensures differentiation from potential regioisomers.

Step 1: Sample Preparation
  • Stock: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Control: Use a blank solvent injection to rule out system carryover.

Step 2: LC-MS/MS Parameters (Q-TOF or Triple Quad)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: MS Source Settings (ESI+)
  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Nebulizer: 35 psi.

  • Collision Energy (CE) Ramp:

    • Screening: 10, 20, 40 eV (Stepped).

    • Optimization: Select the CE that maximizes the m/z 174 product ion for sensitivity, or m/z 146 for specificity.

Step 4: Data Validation (Self-Check)
  • Isotope Check: Verify the parent ion at m/z 206 shows the expected

    
     isotope peak at m/z 207 with ~12% intensity (consistent with 11 carbons).
    
  • Retention Time: Benzoxazoles are moderately lipophilic. If the peak elutes at the void volume (

    
    ), the gradient is too strong; reduce initial %B.
    

References

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. (Provides comparative alkyl-loss mechanisms). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Fragmentation Patterns of Organic Molecules: Esters and Alkyl Cleavage. Retrieved from [Link]

  • Organic Chemistry Tutor. (2021). The McLafferty Rearrangement and Heterocyclic Fragmentation. Retrieved from [Link]

Validation

Comparative FTIR Analysis: Validating Benzoxazole Ester Synthesis and Purity

Executive Summary In medicinal chemistry, the benzoxazole scaffold is a privileged structure, serving as the core for NSAIDs, antimicrobials, and anticancer agents. However, a critical bottleneck in the synthesis of Benz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the benzoxazole scaffold is a privileged structure, serving as the core for NSAIDs, antimicrobials, and anticancer agents. However, a critical bottleneck in the synthesis of Benzoxazole Esters (often used as prodrugs to enhance lipophilicity) is distinguishing the target ester from two common structural alternatives: the Benzoxazole Amide (a bioisostere or byproduct) and the Uncyclized Precursor (open-chain intermediate).

This guide provides an objective, data-driven comparison of the FTIR spectral signatures of these three species. By focusing on the vibrational causality of the carbonyl (C=O) and imine (C=N) bonds, this protocol establishes a self-validating system for confirming benzoxazole ester identity without immediate reliance on NMR.

Theoretical Framework: The Vibrational Causality

To accurately interpret the spectra, one must understand the electronic environments governing the bond stiffness (force constant,


) of the functional groups.
  • The Ester Carbonyl (Target): The ester C=O bond is stiffened by the inductive withdrawal of the adjacent alkoxy oxygen (–OR). This results in a higher vibrational frequency (~1735–1755 cm⁻¹).

  • The Amide Carbonyl (Alternative): In amides, resonance delocalization of the nitrogen lone pair into the carbonyl weakens the C=O bond (lowering

    
    ), shifting the absorption to a lower frequency (~1650–1690 cm⁻¹).
    
  • The Benzoxazole Ring (C=N): The formation of the oxazole ring creates a rigid C=N bond. This "fingerprint" of cyclization typically appears near 1610–1630 cm⁻¹, distinct from the exocyclic carbonyls.

Visualization: Synthesis & Spectral Checkpoints[1][2][3][4][5][6]

The following diagram illustrates the synthesis pathway from a 2-aminophenol precursor to the Benzoxazole Ester, highlighting the critical FTIR checkpoints.

Benzoxazole_Synthesis_FTIR cluster_checkpoints FTIR Validation Gates Precursor Precursor (2-Aminophenol + Acid Derivative) Intermediate Open-Chain Intermediate (Amide/Ester) Precursor->Intermediate Acylation Cyclization Cyclization Step (Dehydration) Intermediate->Cyclization Heat/Catalyst Gate1 Gate 1: Loss of broad OH/NH (3200-3400 cm⁻¹) Intermediate->Gate1 Target Target: Benzoxazole Ester Cyclization->Target Path A: Ester Formation (Check: 1740 cm⁻¹) SideProduct Alternative: Benzoxazole Amide Cyclization->SideProduct Path B: Amidation (Check: 1660 cm⁻¹) Gate2 Gate 2: Appearance of Ring C=N (~1620 cm⁻¹) Target->Gate2

Figure 1: Synthesis pathway of benzoxazole derivatives identifying critical FTIR validation gates for cyclization and functional group verification.

Comparative Spectral Analysis

The following data compares the Benzoxazole Ester against its primary structural alternatives. These values are derived from aggregated experimental data of benzoxazole derivatives [1, 2, 3].

Table 1: Critical Wavenumber Comparison
Functional GroupTarget: Benzoxazole Ester Alt 1: Benzoxazole Amide Alt 2: Uncyclized Precursor Differentiation Logic
Carbonyl (C=O) 1735 – 1755 cm⁻¹ (Sharp, Strong)1650 – 1690 cm⁻¹ (Strong)1680 – 1710 cm⁻¹ (Acid/Amide mix)Primary Indicator: Esters absorb >1730 cm⁻¹ due to inductive effects; Amides absorb <1690 cm⁻¹ due to resonance.
Ring C=N Stretch 1610 – 1630 cm⁻¹ (Med-Weak)1610 – 1630 cm⁻¹AbsentCyclization Indicator: Presence confirms the heterocycle formed. Absence indicates failed synthesis.
C-O-C Stretch 1100 – 1250 cm⁻¹ (Strong)Absent (unless ether present)1200 – 1300 cm⁻¹ (Phenolic C-O)Secondary Indicator: Esters show two bands (C-C(=O)-O and O-C-C).
NH / OH Stretch Absent (Clean Spectrum)3200 – 3400 cm⁻¹ (Broad)3200 – 3500 cm⁻¹ (Very Broad)Purity Indicator: Any broad peak >3000 cm⁻¹ in the Ester spectrum implies contamination (water, precursor, or amide).
Detailed Analysis of Interferences
  • The "Amide I" Trap: In drug development, benzoxazole amides are common analogs. A researcher might mistake the Ring C=N (~1620 cm⁻¹) for an Amide C=O.

    • Differentiation: The Amide C=O is typically the strongest peak in the spectrum. The Ring C=N is usually of medium intensity and often appears as a doublet with aromatic C=C stretches.

  • Water Contamination: Benzoxazole esters can hydrolyze. A "hump" at 3400 cm⁻¹ combined with a new peak at ~1690 cm⁻¹ (carboxylic acid dimer) indicates degradation of the ester.

Experimental Protocol: Self-Validating ATR-FTIR

For benzoxazole derivatives, which are often crystalline solids, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to reproducibility and lack of moisture interference (which mimics OH/NH bands).

Equipment & Settings
  • Mode: ATR (Diamond or ZnSe crystal).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (Publication).

  • Range: 4000 – 600 cm⁻¹.

Step-by-Step Workflow
  • Background Collection: Clean crystal with isopropanol. Collect air background.

  • Sample Prep: Place ~2 mg of solid benzoxazole ester on the crystal.

  • Contact Pressure: Apply high pressure (using the torque knob) to ensure intimate contact. Note: Poor contact results in weak C-H stretches (<3000 cm⁻¹) and noise.

  • Acquisition: Collect spectrum.

  • Normalization: Apply baseline correction if scattering is observed (sloping baseline).

Decision Logic for Purity

Use this logic flow to validate your product immediately after acquisition.

FTIR_Decision_Tree Start Analyze Spectrum (4000 - 600 cm⁻¹) CheckCO Is there a strong peak at 1735 - 1755 cm⁻¹? Start->CheckCO CheckOH Is there a broad peak at 3200 - 3400 cm⁻¹? CheckCO->CheckOH Yes (Ester C=O present) CheckCN Is there a peak at ~1610 - 1630 cm⁻¹? CheckCO->CheckCN No (Look for Amide/Ring) ResultEster VALID: Benzoxazole Ester (High Purity) CheckOH->ResultEster No (Clean) ResultWet WARNING: Wet/Hydrolyzed (Recrystallize) CheckOH->ResultWet Yes (OH/NH present) ResultAmide INVALID: Amide Analog (Wrong Product) CheckCN->ResultAmide Yes (Ring present, but no Ester C=O) ResultPrecursor INVALID: Failed Cyclization (Precursor) CheckCN->ResultPrecursor No (No Ring, No Ester)

Figure 2: Spectral decision tree for rapid classification of benzoxazole reaction products.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for functional group assignment).
  • Panicker, C. Y., et al. (2013).[1][2] Vibrational spectroscopic (FT-IR, FT-Raman) investigations of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-108.

  • Chauhan, B., et al. (2023). Synthesis, Characterization of Benzoxazole Derivatives for In-Vitro Anti-Tubercular and Anti-Bacterial Activity.[3] International Journal of Pharmaceutical Sciences and Research, 14(4), 1789-1794.[3]

  • Specac Application Notes. (2023). Interpreting Infrared Spectra: Esters and Amides.

Sources

Comparative

Precision Verification of Benzoxazole Derivatives: A Comparative Guide to Elemental Analysis vs. Orthogonal Methods

Topic: Elemental Analysis Calculation & Validation for Benzoxazole Derivatives Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals Executive Summary & Strategic Context In the hig...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Calculation & Validation for


 Benzoxazole Derivatives
Target Audience:  Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals

Executive Summary & Strategic Context

In the high-stakes environment of drug development, the benzoxazole scaffold is a privileged structure, serving as the core for numerous antimicrobial, anticancer, and anti-inflammatory agents. However, the synthesis of derivatives such as ethyl 5-methylbenzoxazole-2-carboxylate (Molecular Formula:


) presents specific purification challenges, particularly regarding solvent inclusion and hygroscopicity.

This guide moves beyond simple stoichiometry. It provides a rigorous framework for calculating theoretical elemental composition and objectively compares the "Gold Standard" of Combustion Analysis (CHN) against modern orthogonal techniques like High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR).

The Theoretical Baseline:

Before validation can occur, the theoretical "Ground Truth" must be established with high precision.

Molecular Weight Calculation

Using IUPAC standard atomic weights (2025 conventions):

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
  • Oxygen (O):

    
    
    

Step-by-Step Derivation:


Theoretical Percent Composition (The Target)

To validate purity to the Journal of Medicinal Chemistry standard (


), your experimental data must fall within the calculated ranges below:
ElementMass ContributionCalculationTheoretical % Acceptable Range (

)
Carbon 132.121

64.38% 63.98% – 64.78%
Hydrogen 11.088

5.40% 5.00% – 5.80%
Nitrogen 14.007

6.83% 6.43% – 7.23%

Comparative Analysis: CHN vs. HRMS vs. qNMR

While Combustion Analysis (CHN) remains the requirement for establishing bulk purity in top-tier journals (e.g., J. Med. Chem., J. Org.[1] Chem.), it is destructive and requires milligram quantities. Below is an objective comparison of the methodologies.

Table 1: Method Performance Matrix
FeatureCombustion Analysis (CHN) HRMS (Orbitrap/Q-TOF)

H-qNMR
Primary Output Weight % of C, H, NExact Mass (

) & Isotope Ratio
Molar Ratio of Protons
Purity Scope Bulk Purity (Solvents, salts, water included)Molecular Identity (Blind to inorganic salts/solvents)Structural Purity + Solvents
Sample Req. 2–5 mg (Destructive)< 0.1 mg (Non-destructive)5–10 mg (Non-destructive)
Precision

absolute
< 5 ppm mass accuracy

(Integral dependent)
Benzoxazole Risk Incomplete combustion of heterocycles (Low N)Ion suppression; does not detect trapped waterOverlap of aromatic region; relaxation delay errors
Verdict Mandatory for final compounds.Best for initial ID.Best for detecting solvent traps.

Experimental Protocol: The Validation Workflow

Sample Preparation (Critical for Benzoxazoles)

Benzoxazole derivatives with ester/amide side chains are prone to trapping recrystallization solvents (Ethanol, EtOAc) or absorbing atmospheric moisture.

  • Recrystallization: Ensure the sample is homogenous.

  • Vacuum Drying: Dry sample at

    
     under high vacuum (
    
    
    
    ) for 24 hours.
    • Why? A single mole of trapped water in

      
       shifts Carbon content from 
      
      
      
      to
      
      
      , causing an immediate failure.
  • Weighing: Use a microbalance (readability

    
    ) in a humidity-controlled room.
    
The "Decision Tree" for Analysis

If your CHN results deviate from the theoretical values calculated in Section 2, use the following logic flow to diagnose the impurity.

G start Experimental CHN Result check Within ±0.4% Range? start->check pass PASS: Bulk Purity Confirmed check->pass Yes fail FAIL: Analyze Deviation check->fail No lowC Low %C, High %H fail->lowC C < 63.9% highC High %C, Low %N fail->highC C > 64.8% lowN Low %N only fail->lowN N < 6.4% solv Diagnosis: Trapped Solvent (Check NMR for EtOH/EtOAc) lowC->solv water Diagnosis: Hygroscopic H2O (Re-dry & TGA Analysis) lowC->water incomp Diagnosis: Incomplete Combustion (Add V2O5 oxidant) highC->incomp lowN->incomp

Figure 1: Diagnostic logic flow for interpreting Elemental Analysis deviations in benzoxazole derivatives.

Troubleshooting: Real-World Scenarios

Scenario A: The "Solvent Trap"

Observation: You synthesized ethyl 5-methylbenzoxazole-2-carboxylate using ethanol as a solvent.

  • Theoretical C: 64.38%

  • Experimental C: 62.10% (Fail)

  • Experimental H: 6.10% (High)

Root Cause: The benzoxazole ring can form weak hydrogen bonds or


-stacking interactions that trap ethanol. Even 0.1 equivalents of EtOH can skew results.
Solution:  Run 

H-NMR.[2][3][4][5] If solvent peaks exist, recalculate the "Theoretical" value including 0.1 eq. EtOH to see if it matches the experimental data. If it matches, the sample is solvated, not impure.
Scenario B: Incomplete Combustion

Observation: Nitrogen values are consistently lower than predicted (


), and carbon is erratic.
Root Cause:  Benzoxazoles are nitrogen-containing heterocycles that can form thermally stable char (coke) in the combustion chamber, preventing total release of 

. Solution: Add a combustion aid such as Vanadium Pentoxide (

)
or Tungsten Trioxide (

)
to the tin capsule. This supplies localized oxygen and raises the combustion temperature, ensuring complete degradation of the heterocyclic ring.

References

  • Journal of Medicinal Chemistry. (2025). Author Guidelines: Characterization of Compounds. American Chemical Society.[6][7] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
  • Poursattar Marjani, A., et al. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. Journal of the Serbian Chemical Society. [Link]

  • National Institutes of Health (NIH). (2024). An International Study Evaluating Elemental Analysis. PMC. [Link]

Sources

Validation

Structural Validation of Benzoxazole Regioisomers: A NOESY-Driven Approach

Topic: Structural Validation of Benzoxazole Regioisomers Using NOESY NMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary Benzoxazoles a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Validation of Benzoxazole Regioisomers Using NOESY NMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

Benzoxazoles are privileged pharmacophores in medicinal chemistry, serving as isosteres for nucleic bases and core structures in antimicrobial, anticancer, and amyloid-targeting therapeutics.[1][2][3][4] However, their synthesis—particularly via the cyclization of unsymmetrical 2-aminophenols—frequently yields regioisomeric mixtures (e.g., 5-substituted vs. 6-substituted) that are indistinguishable by Mass Spectrometry and ambiguous by 1D


H NMR.[1]

This guide details the application of Nuclear Overhauser Effect Spectroscopy (NOESY) as the definitive tool for structural validation.[1][2] Unlike scalar coupling (J-coupling) methods, NOESY exploits through-space magnetization transfer (


 Å) to map the spatial proximity of substituents relative to the benzoxazole "anchor" points, providing a robust, self-validating system for regioisomer assignment.[1][2]
The Challenge: Benzoxazole Regioisomerism

The primary challenge lies in the cyclization mechanism. When a 4-substituted-2-aminophenol reacts with a carboxylic acid derivative, the ring closure can occur via two pathways, leading to either 5- or 6-substituted benzoxazoles.[1]

  • The Ambiguity: Both isomers possess identical molecular weights and often exhibit degenerate spin systems (e.g., one singlet, two doublets) in 1D NMR.[1][2]

  • The Risk: Misassigning the regioisomer can lead to erroneous Structure-Activity Relationship (SAR) models, wasting months of drug development time.[1][2]

Comparative Analysis of Validation Methods
Feature1D

H NMR
2D HMBC (Heteronuclear Multiple Bond Correlation)2D NOESY (The Solution)
Physical Basis Scalar Coupling (

)
Long-range Scalar Coupling (

)
Dipolar Coupling (Through-Space)
Primary Output Chemical Shift, MultiplicityConnectivity (Carbon Skeleton)Spatial Geometry / Proximity
Regioisomer Utility Low. Patterns often overlap; chemical shift prediction is unreliable.[1][2]Medium. Powerful, but fails if quaternary carbons (C3a/C7a) have similar shifts or if correlations are weak.[1][2]High. definitive "Smoking Gun." Links substituents to the fixed heterocyclic core.[2]
Sample Requirement Low (<1 mg)High (>5-10 mg preferred)Medium (2-5 mg)
Risk Factor High probability of misassignment based on "expected" shifts.[1][2]Ambiguity in distinguishing 3-bond paths.Requires careful mixing time (

) optimization.
Mechanism of Action: The "Spatial Anchor" Strategy

To validate the structure, we utilize the benzoxazole core as a rigid scaffold.[2] The key to differentiation is establishing a Spatial Anchor —typically a substituent at the C-2 position (e.g., a phenyl ring, methyl group, or even the H-2 proton).[1]

  • The Anchor: The C-2 group is spatially proximate to protons H-4 and H-7 .[1]

  • The Logic:

    • NOESY identifies H-4 and H-7 by their correlation to the C-2 Anchor.[1]

    • J-Coupling (or lack thereof) on the identified protons reveals the substitution pattern.[2]

Diagram 1: Structural Elucidation Workflow

The following decision tree outlines the logical flow for assigning regioisomers.

Benzoxazole_Assignment Start Synthesized Benzoxazole Mixture H1_NMR Step 1: 1D 1H NMR Identify Spin Systems (Singlets/Doublets) Start->H1_NMR Decision Is the Spin System Ambiguous? (e.g., 5- vs 6-sub) H1_NMR->Decision NOESY Step 2: 2D NOESY Target: C-2 Anchor Correlations Decision->NOESY Yes Analysis Analyze Correlations to C-2 Anchor NOESY->Analysis CaseA Anchor correlates to 1 Singlet & 1 Doublet Analysis->CaseA CaseB Anchor correlates to 1 Doublet only Analysis->CaseB HMBC_Integration Step 3: HMBC Confirmation Link Singlet to C3a (N-side) or C7a (O-side) CaseA->HMBC_Integration Result4 Assignment: 4-Substituted Isomer CaseB->Result4 H4 is substituted Result5 Assignment: 5-Substituted Isomer HMBC_Integration->Result5 Singlet = H4 (N-side) Result6 Assignment: 6-Substituted Isomer HMBC_Integration->Result6 Singlet = H7 (O-side)

Caption: Logical workflow for distinguishing benzoxazole regioisomers using a combined NOESY/HMBC approach.

Experimental Protocol

To ensure data integrity, the NOESY experiment must be set up to avoid artifacts such as Zero-Quantum Coherence (ZQC) which can mimic NOE signals.[1][2]

Instrument Parameters (400-600 MHz)
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    to prevent overlap of aromatic signals and reduce exchange broadening if amides are present.
  • Temperature: 298 K (Standard).[1][2]

  • Pulse Sequence: Phase-sensitive NOESY with Zero-Quantum Suppression (e.g., noesygpphz19 on Bruker systems).

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds. Essential for full relaxation to ensure quantitative accuracy.
  • Mixing Time (

    
    ): 
    
    • Small Molecules (<500 Da):500 – 800 ms .[2]

    • Rationale: Small molecules tumble fast (short correlation time

      
      ).[1][2] The NOE buildup is slow and positive.[2] Too short a mixing time yields no signal; too long allows "spin diffusion" (magnetization transferring A 
      
      
      
      B
      
      
      C), causing false correlations.[1][2]
  • Scans (NS): Minimum 16 (for high concentration) to 64. NOE signals are typically 1-5% of the diagonal intensity.

Step-by-Step Acquisition
  • Acquire 1D

    
    H:  Optimize SW (Spectral Width) and O1 (Center Frequency).
    
  • T1 Estimation: Ensure

    
     is at least 
    
    
    
    of the longest relaxing proton (usually the isolated aromatic singlets).[2]
  • Setup NOESY: Load the standard gradient NOESY parameter set.[2]

  • Set

    
    :  Input 0.6s (600 ms) as a robust starting point for benzoxazoles.
    
  • Processing: Apply a 90° shifted sine-bell squared window function (QSINE, SSB=2) in both dimensions to suppress truncation artifacts.

Case Study: Distinguishing 5-Methyl vs. 6-Methyl-2-Phenylbenzoxazole

This is the classic "Regioisomer Trap." Both isomers show a methyl singlet, a phenyl group, and three aromatic protons on the core (one singlet, two doublets).[1][2]

The Structural Logic
  • Isomer A (5-Methyl): H-4 is a singlet (meta-coupled).[1][2] H-7 is a doublet (ortho-coupled to H-6).[1]

  • Isomer B (6-Methyl): H-7 is a singlet (meta-coupled).[1][2] H-4 is a doublet (ortho-coupled to H-5).[1]

The NOESY "Smoking Gun": The 2-Phenyl group (specifically the ortho-protons) acts as the Anchor . Due to the planar geometry, the Anchor will show NOE correlations to H-4 and H-7 .

Data Interpretation Table
Observation in NOESY SpectrumInterpretation
Anchor (Ph)

Singlet
The Singlet is either H-4 or H-7.[1]
Anchor (Ph)

Doublet
The Doublet is either H-4 or H-7.
Methyl

Singlet
Critical Step. If 5-Me: Methyl (at 5) correlates to H-4 (Singlet) and H-6 (Doublet).If 6-Me: Methyl (at 6) correlates to H-7 (Singlet) and H-5 (Doublet).[1][2]

Wait—the symmetry persists. Both isomers show Methyl


 Singlet NOE.[2] We must break the symmetry using the Heteroatom Environment .[2]
The Integrated Solution (NOESY + HMBC)[1][2]
  • NOESY: Identify the "Anchor-Contacting Singlet."[2] Let's call this Proton X .

  • HMBC: Check the correlation of Proton X to the bridgehead carbons.

    • H-4 correlates to C-3a (adjacent to Nitrogen,

      
       ppm).[1][2]
      
    • H-7 correlates to C-7a (adjacent to Oxygen,

      
       ppm).[1][2]
      
  • If Proton X (the singlet touching the Anchor) correlates to the downfield bridgehead (C-7a) , it is H-7 .[1][2]

    • Since H-7 is a singlet, the substituent must be at C-6.[1]

      
      6-Methyl Isomer .
      
  • If Proton X correlates to the upfield bridgehead (C-3a) , it is H-4 .[1]

    • Since H-4 is a singlet, the substituent must be at C-5.[1]

      
      5-Methyl Isomer .
      
Diagram 2: Spatial Interaction Map

This diagram visualizes the critical NOE contacts (Red Arrows) and HMBC correlations (Green Dashed) required for assignment.[1][2]

Interaction_Map cluster_Benzoxazole Benzoxazole Core cluster_Substituents C2 C2 (Anchor) N3 N3 C2->N3 C3a C3a (~140ppm) N3->C3a O1 O1 O1->C2 H4 H4 C3a->H4 HMBC C7a C7a (~150ppm) H7 H7 C7a->H7 HMBC Ph 2-Phenyl (Ortho-H) Ph->H4 NOE Ph->H7 NOE

Caption: Interaction map showing the "Anchor" (C2-Phenyl) NOE contacts to H4/H7 and the HMBC differentiation of the core carbons.

Troubleshooting & Optimization
  • T1 Noise: If vertical streaks appear (t1 noise), the

    
     relaxation delay is likely too short.[1][2] Increase 
    
    
    
    to 3-4 seconds.
  • Negative Peaks: In small molecule NOESY, cross-peaks should be positive (opposite phase to the diagonal) if processed correctly.[1][2][5] If peaks are negative (same phase as diagonal), it indicates "Chemical Exchange" (common in NH/OH protons) or that the molecule is behaving like a macromolecule (unlikely for benzoxazoles unless aggregated).[1][2]

  • Zero Signal: If no NOE is observed, the mixing time is likely too short for the buildup, or the distance is

    
     Å.[2] Increase 
    
    
    
    to 800 ms.
References
  • BenchChem. Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. (2025).[1][2][6][7][8] Retrieved from [1][2]

  • Passos, M.S., et al. Terpenoids isolated from Azadirachta indica roots and biological activities.[1][2] (Discusses NOESY for relative stereochemistry). ResearchGate. Retrieved from

  • Huo, C., et al. Structure elucidation and complete NMR spectral assignments of a new benzoxazolinone glucoside.[2][7] Magn Reson Chem (2005).[1][2][7] Retrieved from

  • University of Ottawa NMR Facility. 2D NOESY and ROESY for Small Molecules. Retrieved from [1][2]

  • Neuhaus, D., & Williamson, M.P. The Nuclear Overhauser Effect in Structural and Conformational Analysis.[1][2][9] Wiley-VCH (2000).[1][2][9] (Authoritative Text on NOE Theory).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.